PKR-IN-C16
Description
Properties
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
| Record name | C-16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolo-oxindole PKR inhibitor C16 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C-16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of PKR-IN-C16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific small molecule inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] As a key regulator of the cellular stress response, PKR plays a crucial role in antiviral defense, inflammation, and apoptosis. Its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, cellular effects, and in vivo activity. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Biochemical Mechanism of Action
This compound is an ATP-competitive inhibitor that directly targets the ATP-binding site of PKR.[3][4] By occupying this pocket, it prevents the autophosphorylation of PKR, a critical step for its activation.[3] This inhibition of autophosphorylation effectively blocks the downstream signaling cascade initiated by activated PKR.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 | 186-210 nM | PKR Autophosphorylation | [3][5] |
| IC50 | 210 nM | PKR Kinase Assay | [6] |
Table 1: In vitro inhibitory activity of this compound against PKR.
| Off-Target Kinase | IC50 | Assay Type | Reference |
| FGFR2 | 31.8 nM | Kinase Assay | [6] |
| CDK2 | - | Activity Assay | [6] |
| CDK5 | - | Activity Assay | [6] |
Table 2: Off-target activity of this compound.
Cellular Mechanism of Action
In a cellular context, this compound effectively suppresses the activation of PKR and its downstream signaling pathways. This leads to a variety of cellular effects, including the modulation of protein synthesis, inflammation, and apoptosis.
Key Signaling Pathways Affected
-
eIF2α Signaling: Activated PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis. This compound prevents the phosphorylation of eIF2α, thereby rescuing protein translation.[5]
-
NF-κB Signaling: PKR can activate the NF-κB signaling pathway, a central regulator of inflammation. This compound has been shown to prevent NF-κB activation in various cellular models.
-
NLRP3 Inflammasome Activation: PKR is involved in the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting PKR, this compound can suppress NLRP3 inflammasome activation and subsequent cytokine release.
Cellular Activity Data
| Cell Line | Assay Type | Effective Concentration | Exposure Time | Observed Effect | Reference |
| SH-SY5Y | Neuroprotection | 0.1 - 0.3 µM | 24 h | Protection against ER stress-induced cell death | [1] |
| SH-SY5Y | Inhibition of p-PKR | 1 - 1000 nM | 4 h | Prevention of Amyloid β-induced PKR phosphorylation | [1] |
| Huh7 | Cell Viability (MTS) | 500 - 3000 nM | 120 min | Suppression of cell proliferation | [4][7] |
| HCT116 | Cell Proliferation | 2 µM | 7 days | Inhibition of cell division | [2] |
| HeLa | Integrated Stress Response | 6 µM | 2.5 h | Stimulation of the integrated stress response | [2] |
| Retinal Endothelial Cells | Inhibition of p-PKR | 500 nM - 5 µM | - | Dose-dependent reduction of p-PKR | [8] |
Table 3: In vitro cellular activity of this compound.
In Vivo Mechanism of Action
The therapeutic potential of this compound has been investigated in several animal models. Intraperitoneal administration of the compound has been shown to effectively inhibit PKR activation in various tissues, leading to neuroprotective and anti-inflammatory effects.
In Vivo Efficacy Data
| Animal Model | Disease Model | Dosage | Administration Route | Observed Effect | Reference |
| Rat | Acute Excitotoxic Injury | 60 or 600 µg/kg | Intraperitoneal | Reduced neuronal loss and inflammation | [1][9] |
| Mouse | Hepatocellular Carcinoma Xenograft | 30, 100, or 300 µg/kg/day | Intraperitoneal | Suppressed tumor growth and angiogenesis | [7] |
| Rat | Neonatal Hypoxia-Ischemia | 100 µg/kg | Intraperitoneal | Reduced infarct volume and apoptosis | [2] |
Table 4: In vivo efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
PKR-IN-C16: A Technical Guide to a Specific Protein Kinase R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase R (PKR), also known as EIF2AK2, is a crucial serine-threonine kinase that plays a pivotal role in the cellular response to viral infections and other stress signals. Upon activation, typically by double-stranded RNA (dsRNA) produced during viral replication, PKR undergoes dimerization and autophosphorylation.[1] This activated form then phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, thereby impeding viral propagation.[2] Beyond its antiviral function, PKR is implicated in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation, through its modulation of various signaling pathways such as NF-κB and p38 MAPK.[3] Given its central role in these pathways, dysregulation of PKR activity has been linked to several pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[3]
PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific, ATP-competitive inhibitor of PKR.[4] This imidazolo-oxindole compound has demonstrated significant neuroprotective, anti-inflammatory, and anti-cancer effects in a variety of preclinical models.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 186-210 nM | PKR autophosphorylation assay | [8] |
| IC50 | 210 nM | Kinase activity assay | [6] |
| Caption: Biochemical activity of this compound. |
| Cell Line/Model | Assay | Effect of this compound | Concentration | Reference |
| Huh7 (Hepatocellular Carcinoma) | MTS Assay | Dose-dependent suppression of cell proliferation | 500-3000 nM | [4][7] |
| SH-SY5Y (Neuroblastoma) | Western Blot | Prevention of Amyloid β-induced PKR phosphorylation | 1-1000 nM | [5] |
| SH-SY5Y (Neuroblastoma) | Caspase-3 Activation Assay | Prevention of Amyloid β-induced caspase-3 activation | 1-1000 nM | [5] |
| SH-SY5Y (Neuroblastoma) | Cell Viability Assay | Protection against ER stress-induced cell death | 0.1 or 0.3 µM | [5] |
| Acute Excitotoxic Rat Model | Luminex Assay | 97% inhibition of quinolinic acid-induced IL-1β increase | 600 µg/kg | [9] |
| Acute Excitotoxic Rat Model | Immunofluorescent Staining | 37% decrease in cleaved caspase-3 positive neurons | 600 µg/kg | [9] |
| Acute Excitotoxic Rat Model | Histology | 47% decrease in neuronal loss | 600 µg/kg | [9] |
| Neonatal Hypoxia-Ischemia Rat Model | Western Blot | Reduction of NF-κB phosphorylation | 100 µg/kg | [10] |
| Neonatal Hypoxia-Ischemia Rat Model | Real-Time PCR | Reduction of pro-inflammatory cytokine mRNA (TNF-α, IL-6, IL-1β) | 100 µg/kg | [10] |
| Caption: Cellular and in vivo activity of this compound. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of PKR. The following diagrams illustrate the canonical PKR signaling pathway and the proposed mechanism of inhibition by this compound.
Caption: Simplified PKR signaling pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on commonly used techniques and may require optimization for specific experimental conditions.
In Vitro Kinase Assay for PKR Inhibition
This assay measures the ability of this compound to inhibit the autophosphorylation of PKR.
Materials:
-
Recombinant human PKR enzyme
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Poly(I:C) (PKR activator)
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Primary antibody against phospho-PKR (Thr446)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing recombinant PKR enzyme and kinase assay buffer in a microcentrifuge tube.
-
Add Poly(I:C) to activate the PKR enzyme and incubate for 10 minutes at 30°C.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP. Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the IC50 value of this compound.
Western Blot for Phosphorylated PKR in Cellular Lysates
This protocol details the detection of phosphorylated PKR in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulating agent (e.g., Amyloid β, tunicamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Primary antibodies against phospho-PKR (Thr446) and total PKR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-4 hours).[5]
-
Induce PKR activation by adding a stimulating agent and incubate for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described in the In Vitro Kinase Assay protocol, using primary antibodies for both phospho-PKR and total PKR.
-
Quantify the band intensities and express the level of phosphorylated PKR as a ratio to total PKR.
MTS Assay for Cell Viability
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[4]
Materials:
-
Cells of interest (e.g., Huh7)
-
This compound
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells at a density of 2 x 10³ cells per well in a 96-well plate and allow them to attach.[4]
-
Treat the cells with a range of concentrations of this compound (e.g., 500-3000 nM) or DMSO as a control.[4]
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Experimental Workflow Visualization
The following diagram outlines a general workflow for evaluating a potential PKR inhibitor.
Caption: General experimental workflow for PKR inhibitor characterization.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of PKR in health and disease. Its specificity and potency make it a suitable candidate for further preclinical and potentially clinical development for a range of therapeutic indications. This guide provides a foundational understanding of this compound and practical protocols to facilitate its use in the laboratory. Further research will continue to elucidate the full therapeutic potential of inhibiting PKR with specific molecules like this compound.
References
- 1. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat IL-1 beta ELISA Kit (BMS630) - Invitrogen [thermofisher.com]
- 10. rndsystems.com [rndsystems.com]
An In-depth Technical Guide to PKR-IN-C16: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKR-IN-C16, also known as C16 or Imidazolo-oxindole PKR inhibitor C16, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2][3] As an ATP-binding site-directed small molecule, it effectively blocks the autophosphorylation of PKR.[4][5] This inhibition has demonstrated significant therapeutic potential across a range of preclinical models, including neurodegenerative diseases, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and relevant signaling pathways. Detailed experimental protocols for key assays and in vivo studies are provided to facilitate further research and development.
Structure and Chemical Properties
This compound is an oxindole/imidazole derivative.[3][5] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one[3] |
| Synonyms | C16, Imoxin, GW 506033X, Imidazolo-oxindole PKR inhibitor C16[1][2][3] |
| CAS Number | 608512-97-6[2][3] |
| Molecular Formula | C₁₃H₈N₄OS[3] |
| Molecular Weight | 268.29 g/mol [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Light yellow to yellow solid |
| Purity | ≥95% |
| Solubility | DMSO: ~14 mg/mL (52.18 mM)[2] Insoluble in water and ethanol[2] |
| Storage | Store as a powder at -20°C for up to 3 years.[2] Store in solvent at -80°C for up to 1 year.[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the specific inhibition of PKR, a serine/threonine kinase that plays a crucial role in the cellular stress response.
Inhibition of the PKR/eIF2α Signaling Pathway
Under conditions of cellular stress, such as viral infection or inflammation, PKR is activated through autophosphorylation. Activated PKR then phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global inhibition of protein synthesis, which can induce apoptosis. This compound, by binding to the ATP-binding site of PKR, prevents its autophosphorylation and subsequent activation, thereby blocking the downstream phosphorylation of eIF2α and rescuing protein translation.
Modulation of the NF-κB Signaling Pathway
PKR can also activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This can occur through direct interaction with the IκB kinase (IKK) complex. By inhibiting PKR, this compound can prevent the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokine genes.[6]
References
The Role of PKR-IN-C16 in the Inhibition of eIF2α Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The double-stranded RNA-activated protein kinase (PKR) is a critical component of the cellular stress response, playing a key role in the innate immune system and the regulation of translation initiation. Upon activation, PKR phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global shutdown of protein synthesis. Dysregulation of the PKR pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. PKR-IN-C16, a potent and specific inhibitor of PKR, has emerged as a valuable tool for dissecting the intricate roles of PKR and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inhibiting eIF2α phosphorylation, a summary of its biochemical and cellular activities, and detailed experimental protocols.
Introduction to the PKR-eIF2α Signaling Pathway
The protein kinase R (PKR), officially known as EIF2AK2, is a serine/threonine kinase that acts as a sensor for double-stranded RNA (dsRNA), a molecular pattern often associated with viral infections. In addition to dsRNA, other cellular stress signals can also activate PKR. The activation of PKR is a multi-step process involving dimerization and autophosphorylation. Once activated, PKR's primary downstream target is the α-subunit of the eukaryotic initiation factor 2 (eIF2).
eIF2 is a heterotrimeric G-protein that plays a crucial role in the initiation of protein synthesis. It is responsible for recruiting the initiator methionyl-tRNA to the 40S ribosomal subunit. The activity of eIF2 is regulated by the GDP/GTP exchange factor eIF2B. Phosphorylation of eIF2α on serine 51 by PKR and other eIF2α kinases (PERK, GCN2, and HRI) converts eIF2 from a substrate to a competitive inhibitor of eIF2B. This sequestration of eIF2B leads to a global attenuation of cap-dependent translation, thereby conserving cellular resources and preventing the synthesis of viral proteins. However, this pathway also allows for the preferential translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as the transcription factor ATF4, which orchestrates the integrated stress response.
This compound: A Specific Inhibitor of PKR
This compound, also known as C16 or Imoxin, is an imidazolo-oxindole compound that acts as a specific and ATP-competitive inhibitor of PKR.[1] It binds to the ATP-binding pocket of the kinase domain of PKR, thereby preventing its autophosphorylation and subsequent phosphorylation of its substrates, most notably eIF2α.[2][3] This targeted inhibition makes this compound a powerful tool for studying the specific contributions of the PKR pathway in various cellular processes and disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound collated from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 210 nM | Recombinant PKR | [4] |
| Effective Concentration | 500–3000 nM | Huh7 (Hepatocellular Carcinoma) | [1][2] |
| Effective Concentration | 0.1 - 1 µM | SH-SY5Y (Neuroblastoma) | [5] |
| Effective Concentration | 0.5 - 5 µM | Retinal Endothelial Cells | [2] |
Table 2: In Vivo Activity and Effects of this compound
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Acute Excitotoxic Rat Model | 600 µg/kg | Intraperitoneal | Reduced neuronal loss by 47% and cleaved caspase-3 by 37%. Prevented IL-1β production. | [6] |
| Sepsis-Induced Acute Kidney Injury Mouse Model | 0.5 and 1 mg/kg | Intraperitoneal | Attenuated renal inflammation and injury. | [1] |
| Neonatal Hypoxia-Ischemia Rat Model | 100 µg/kg | Intraperitoneal | Reduced infarct volume and apoptosis. | [5][7] |
| Hepatocellular Carcinoma Xenograft Mouse Model | 300 µg/kg | Intraperitoneal | Suppressed tumor growth and angiogenesis. | [3][8] |
Signaling Pathways and Experimental Workflow Visualizations
PKR-eIF2α Signaling Pathway and Inhibition by this compound
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PKR-IN-C16: A Technical Guide to its Inhibitory Action on the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor, PKR-IN-C16, and its targeted effect on the NF-κB signaling pathway. This compound is a potent and specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR), a key regulator of cellular stress and inflammatory responses.[1][2][3][4][5] By inhibiting PKR autophosphorylation, this compound effectively blocks the downstream activation of the NF-κB cascade. This guide details the mechanism of action, presents quantitative data on its inhibitory effects, provides detailed protocols for key experimental assays, and includes visualizations of the signaling pathway and experimental workflows.
Introduction to this compound
This compound, also known as C16, is an imidazolo-oxindole compound that acts as a specific, ATP-binding site-directed inhibitor of PKR (also known as EIF2AK2).[1][2][6][7] PKR is a serine/threonine kinase that plays a crucial role in the innate immune response to viral infections and other cellular stressors.[8] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a shutdown of protein synthesis.[7] Beyond this canonical role, PKR is increasingly recognized as a modulator of various signaling pathways, including the pro-inflammatory NF-κB pathway.[8] The specificity of this compound makes it a valuable tool for dissecting the roles of PKR in cellular processes and a potential therapeutic agent for inflammatory and neurodegenerative diseases.[1][9][10]
Mechanism of Action: Inhibition of PKR and the NF-κB Signaling Pathway
This compound exerts its inhibitory effect by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[2][6][7] Activated PKR has been shown to stimulate the NF-κB signaling pathway through a direct interaction with the IκB kinase (IKK) complex.[1][8] This interaction, which is independent of PKR's kinase activity, is mediated by the N-terminal domain of PKR and specifically involves the IKKβ subunit.[6][7]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[11][12] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing its translocation to the nucleus where it initiates the transcription of pro-inflammatory genes.
By inhibiting PKR, this compound prevents the PKR-mediated activation of the IKK complex. This leads to a reduction in the phosphorylation of IKKα/β and IκBα, the suppression of IκBα degradation, and ultimately, the inhibition of p65 phosphorylation and its nuclear translocation.[1][9]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for PKR autophosphorylation | 186-210 nM | In vitro kinase assay | [2][3][7] |
| IC₅₀ for PKR autophosphorylation | 0.21 ± 0.04 µM | In vitro kinase assay | [6] |
| Experiment | Model System | This compound Concentration | Observed Effect | Reference |
| Inhibition of p65 phosphorylation | Hypoxia-ischemia neonatal rat model | 100 µg/kg | Significant reduction in p-p65 levels | [9] |
| Inhibition of IKKα/β and p65 phosphorylation | Sepsis-induced acute kidney injury mouse model | 10 mg/kg and 20 mg/kg | Significant decrease in p-IKKα/β and p-p65 levels | [1] |
| Suppression of IκBα degradation | Sepsis-induced acute kidney injury mouse model | 10 mg/kg and 20 mg/kg | Significant suppression of IκBα degradation | [1] |
| Inhibition of PKR phosphorylation | Huh7 human hepatocellular carcinoma cells | 500-3000 nM | Dose-dependent decrease in p-PKR levels |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the NF-κB pathway.
Western Blotting for Phosphorylated NF-κB p65
This protocol is for the detection of phosphorylated p65 in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control for NF-κB activation (e.g., TNFα).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total p65 and a loading control.
-
Co-Immunoprecipitation of PKR and IKKβ
This protocol is for assessing the interaction between PKR and IKKβ.
Materials:
-
Non-denaturing cell lysis buffer
-
Protein A/G agarose or magnetic beads
-
Primary antibodies: anti-PKR and anti-IKKβ
-
Wash buffer
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to clear the lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with beads alone for 1 hour to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-PKR antibody overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using an anti-IKKβ antibody.
-
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNFα)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the reporter cell line in a 96-well plate.
-
Pre-treat cells with a dose range of this compound for a specified time.
-
Stimulate the cells with an NF-κB activator.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired incubation period, lyse the cells.
-
Add the luciferase assay reagent to the lysate.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the results to a control (e.g., vehicle-treated, stimulated cells).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on the NF-κB pathway.
Conclusion
This compound is a valuable research tool for investigating the role of PKR in the NF-κB signaling pathway. Its specific mechanism of action allows for the targeted inhibition of PKR-mediated inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of inhibiting the PKR-NF-κB axis. Further research into the dose-response effects of this compound on various downstream NF-κB targets will continue to elucidate its precise mechanism and potential applications.
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase R Mediates the Inflammatory Response Induced by Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKR Stimulates NF-κB Irrespective of Its Kinase Function by Interacting with the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Activation by Double-Stranded-RNA-Activated Protein Kinase (PKR) Is Mediated through NF-κB-Inducing Kinase and IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation - Wikipedia [en.wikipedia.org]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
The Role of PKR-IN-C16 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The double-stranded RNA-activated protein kinase (PKR) is a critical serine/threonine kinase that functions as a key sensor in the innate immune system. Upon activation by various stimuli, including viral dsRNA and inflammatory cytokines, PKR orchestrates a multifaceted cellular response that includes the inhibition of protein synthesis, induction of apoptosis, and modulation of inflammatory signaling pathways. Dysregulation of PKR activity has been implicated in a range of pathologies, from viral infections to neurodegenerative diseases and cancer. PKR-IN-C16 (also known as C16 or Imoxin) has emerged as a specific and potent small-molecule inhibitor of PKR, offering a valuable tool for dissecting the complex roles of PKR in cellular processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the function of this compound in innate immunity, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction to this compound
This compound is an imidazolo-oxindole compound that acts as a specific inhibitor of PKR.[1][2] It functions by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[1][3] This inhibition effectively blocks the downstream signaling cascades initiated by activated PKR.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 608512-97-6 | [1][4][5] |
| Molecular Formula | C13H8N4OS | [5][6] |
| Molecular Weight | 268.29 g/mol | [4] |
| IC50 (for PKR autophosphorylation) | 186-210 nM | [1][3] |
Mechanism of Action in Innate Immunity
This compound exerts its effects on the innate immune system primarily by inhibiting the catalytic activity of PKR. This intervention modulates several critical downstream signaling pathways.
Inhibition of the PKR/eIF2α Signaling Pathway
A primary function of activated PKR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][6] This phosphorylation leads to a global inhibition of protein synthesis, a crucial antiviral defense mechanism.[7][8] this compound, by preventing PKR autophosphorylation, consequently blocks the phosphorylation of eIF2α, thus restoring protein synthesis.[1][6]
Modulation of the NF-κB Signaling Pathway
PKR is known to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation and immune responses.[5][6] Activated NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory cytokines and chemokines.[5] Studies have demonstrated that this compound can prevent the activation of NF-κB, thereby suppressing the expression of its target genes and reducing the inflammatory response.[5][6]
Regulation of the NLRP3 Inflammasome and Pyroptosis
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1.[9][10] Caspase-1 then processes pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can induce a form of programmed cell death called pyroptosis.[6][9] PKR has been shown to be a crucial upstream regulator of NLRP3 inflammasome activation.[6][10][11] By inhibiting PKR, this compound can suppress the activation of the NLRP3 inflammasome, leading to reduced production of IL-1β and IL-18 and inhibition of pyroptosis.[6][9]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound observed in various experimental models.
In Vivo Efficacy in a Rat Model of Acute Excitotoxicity
| Parameter | Treatment Group | Result | Reference |
| Neuronal Loss | QA + C16 (600 μg/kg) | 47% decrease compared to QA + vehicle | [2][12] |
| Cleaved Caspase-3 Positive Neurons | QA + C16 (600 μg/kg) | 37% decrease compared to QA + vehicle | [2][12] |
| IL-1β Levels (contralateral side) | QA + C16 (600 μg/kg) | 97% inhibition compared to QA + vehicle | [2][4] |
QA: Quinolinic Acid, an excitotoxin used to induce neuronal lesions and inflammation.
In Vivo Efficacy in a Mouse Model of Sepsis-Induced Acute Kidney Injury
| Parameter | Treatment Group | Result | Reference |
| Renal Levels of Proinflammatory Cytokines and Chemokines | LPS + C16 | Significantly inhibited elevation compared to LPS + vehicle | [13] |
| Renal Levels of ASC, NLRP3, Caspase-1, IL-1β, and IL-18 | LPS + C16 | Decreased expression/levels compared to LPS + vehicle | [6] |
LPS: Lipopolysaccharide, a component of gram-negative bacteria used to induce sepsis.
In Vitro Efficacy in Hepatocellular Carcinoma Cells
| Parameter | Cell Line | Treatment | Result | Reference |
| Phosphorylated PKR:Total PKR Ratio | Huh7 | 2000 nM C16 | Maximum decrease observed | [14] |
| Cell Proliferation | Huh7 | C16 (dose-dependent) | Suppressed proliferation | [14] |
| Angiogenesis-related Growth Factor mRNAs (VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, HGF) | Huh7 | C16 | Significantly downregulated | [14][15] |
Experimental Protocols
In Vivo Administration in a Rat Model of Acute Excitotoxicity
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound.
Animal Model: 10-week-old male normotensive Wistar rats.[2]
Procedure:
-
Inflammation was induced by a unilateral striatal injection of quinolinic acid (QA).[12]
-
Animals were divided into groups receiving either vehicle or this compound.[12]
-
This compound was administered intraperitoneally at a dose of 600 μg/kg.[2][12]
-
The effects were assessed in both the ipsilateral and contralateral striata.[12]
-
Analysis:
In Vivo Administration in a Mouse Model of Sepsis-Induced Acute Kidney Injury
Objective: To investigate the protective effects of this compound against sepsis-induced kidney damage.
Animal Model: C57BL/6J mice.[13]
Procedure:
-
Mice were injected intraperitoneally with either this compound or a vehicle control 1 hour before the LPS challenge.[13]
-
Mice were then injected intraperitoneally with either LPS or 0.9% saline.[13]
-
Analysis:
-
Histopathological damage to the kidneys was assessed.[13]
-
Renal function was evaluated by measuring blood urea nitrogen and creatinine levels.[6]
-
Levels of proinflammatory cytokines in the kidney were measured.[13]
-
Western blotting was used to analyze the expression of proteins in the PKR/eIF2α and NLRP3 pyroptosis signaling pathways.[6]
-
In Vitro Inhibition of NLRP3 Inflammasome Activation
Objective: To determine the effect of this compound on NLRP3 inflammasome priming and activation.
Cell Model: Fibroblasts.[9]
Procedure:
-
Fibroblasts were pretreated with this compound for 30 minutes.[9]
-
Cells were then challenged with LPS (1 μg/mL) for 6 hours to prime the inflammasome.[9]
-
Following priming, cells were treated with ATP (3 mM) for 30 minutes to activate the inflammasome.[9]
-
Analysis:
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Figure 1: PKR signaling pathway and its inhibition by this compound.
Figure 2: General experimental workflow for in vivo studies of this compound.
Conclusion
This compound is a potent and specific inhibitor of PKR that has proven to be an invaluable tool for elucidating the role of this kinase in innate immunity. By targeting PKR, this compound effectively modulates key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine production and cell death. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of PKR inhibition in a variety of inflammatory and infectious diseases. Further investigation into the multifaceted effects of this compound will undoubtedly continue to advance our understanding of innate immune regulation and may pave the way for novel therapeutic strategies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of PKR-IN-C16 with the NLRP3 Inflammasome Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The double-stranded RNA-dependent protein kinase (PKR) has emerged as a key regulator of NLRP3 inflammasome activation. This technical guide provides a comprehensive overview of the interaction between the specific PKR inhibitor, PKR-IN-C16, and the NLRP3 inflammasome pathway. We will delve into the molecular mechanisms, present quantitative data on the inhibitory effects of this compound, and provide detailed experimental protocols for studying this interaction. This document is intended to be a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a multi-step process that can be broadly divided into priming (Signal 1) and activation (Signal 2).[1]
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs). This leads to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB activation results in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the activation of the primed NLRP3. This leads to the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
There are also non-canonical and alternative pathways for NLRP3 inflammasome activation. The non-canonical pathway is triggered by intracellular LPS and involves caspase-4/5 (in humans) or caspase-11 (in mice). The alternative pathway can be activated by TLR ligands alone and involves the TLR4-TRIF-RIPK1-FADD-caspase-8 signaling axis.
The Role of PKR in NLRP3 Inflammasome Activation
Double-stranded RNA-dependent protein kinase (PKR) is a serine/threonine kinase that is classically known for its role in the antiviral response. However, emerging evidence has established a critical role for PKR in the activation of the NLRP3 inflammasome.[2][3]
PKR can be activated by various cellular stress signals and has been shown to physically interact with multiple components of the inflammasome, including NLRP3.[2] This interaction is crucial for the assembly and activation of the NLRP3 inflammasome in response to a variety of stimuli.[2] The kinase activity of PKR is essential for this process, as pharmacological inhibition or genetic deletion of PKR impairs NLRP3 inflammasome activation.[2][3]
The proposed mechanism involves the autophosphorylation of PKR, which then facilitates its interaction with NLRP3, leading to the recruitment of ASC and pro-caspase-1, and subsequent caspase-1 activation.[2] Furthermore, PKR can also influence the priming step of inflammasome activation by modulating the NF-κB signaling pathway.[4]
This compound: A Specific Inhibitor of PKR
This compound (also known as C16) is a potent and specific inhibitor of PKR.[5] It acts by binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and subsequent activation.[6] This inhibitory action makes this compound a valuable tool for studying the role of PKR in various cellular processes, including inflammation.
Mechanism of Action of this compound on the NLRP3 Inflammasome Pathway
This compound inhibits the NLRP3 inflammasome pathway by directly targeting PKR. By preventing the activation of PKR, this compound disrupts the key role of PKR in both the priming and activation steps of the NLRP3 inflammasome.
-
Inhibition of Priming: this compound can suppress the activation of the NF-κB pathway, which is essential for the transcription of NLRP3 and pro-IL-1β.[4][7]
-
Inhibition of Activation: The primary mechanism of this compound is the prevention of PKR autophosphorylation.[6] This inhibits the physical interaction between PKR and NLRP3, which is a critical step for the assembly of the functional inflammasome complex.[2] Consequently, the recruitment of ASC and pro-caspase-1 is blocked, leading to a reduction in caspase-1 activation and the subsequent cleavage and release of IL-1β and IL-18.[4][8]
The downstream effects of this compound also include the modulation of the PKR/eIF2α signaling pathway.[4] By inhibiting PKR, this compound can prevent the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the NLRP3 inflammasome pathway have been quantified in several studies. The following tables summarize the key findings.
| Parameter | Inhibitor | Cell/Animal Model | Stimulus | IC50 / Effective Concentration | Observed Effect | Reference |
| Caspase-1 Activation & IL-1β Cleavage | This compound (C13H8N4OS) | Murine Macrophages | Monosodium Urate (MSU) | 0.25 µM (IC50) | Dose-dependent suppression of caspase-1 activation and IL-1β cleavage. | [2] |
| PKR Phosphorylation | This compound | Retinal Endothelial Cells (REC) | High Glucose | 2 µM and 5 µM | Effective reduction of PKR phosphorylation. | [8] |
| NLRP3, Cleaved Caspase-1, IL-1β | This compound | Retinal Endothelial Cells (REC) | High Glucose | 2 µM | Significant reduction in NLRP3, cleaved caspase-1, and IL-1β levels. | [8] |
| IL-1β Levels | This compound | Rat Model (Quinolinic Acid-induced Neuroinflammation) | Quinolinic Acid | 600 µg/kg | 97% inhibition of the increase in IL-1β levels. | [5] |
| Neuronal Loss | This compound | Rat Model (Quinolinic Acid-induced Neuroinflammation) | Quinolinic Acid | 600 µg/kg | 47% decrease in neuronal loss. | [5] |
| Cleaved Caspase-3 Positive Neurons | This compound | Rat Model (Quinolinic Acid-induced Neuroinflammation) | Quinolinic Acid | 600 µg/kg | 37% decrease in the number of positive cleaved caspase-3 neurons. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction of this compound with the NLRP3 inflammasome pathway.
Cell Culture and Treatment for NLRP3 Inflammasome Activation
Objective: To activate the NLRP3 inflammasome in macrophages using a two-signal model.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Adenosine triphosphate (ATP).
-
This compound.
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
Protocol:
-
Seed BMDMs or differentiated THP-1 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Priming (Signal 1): Add LPS to a final concentration of 1 µg/mL and incubate for 3-6 hours.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.
-
Collect the cell culture supernatants for cytokine analysis (ELISA) and cell lysates for protein analysis (Western blotting).
Western Blotting for Inflammasome Components
Objective: To detect the expression and cleavage of key proteins in the NLRP3 inflammasome pathway.
Materials:
-
Cell lysates collected from the cell treatment protocol.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-NLRP3, anti-caspase-1 (to detect both pro- and cleaved forms), anti-IL-1β, anti-p-PKR (Thr451), anti-PKR, anti-p-eIF2α (Ser51), anti-eIF2α, anti-p-NF-κB p65, anti-NF-κB p65, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted IL-1β and IL-18 in the cell culture supernatant.
Materials:
-
Cell culture supernatants collected from the cell treatment protocol.
-
Commercially available ELISA kits for mouse or human IL-1β and IL-18.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate wells.
-
Incubate and wash the wells.
-
Add the detection antibody.
-
Incubate and wash the wells.
-
Add the substrate solution and incubate to allow color development.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Co-immunoprecipitation of PKR and NLRP3
Objective: To demonstrate the physical interaction between PKR and NLRP3.
Materials:
-
Cell lysates from treated cells.
-
Immunoprecipitation lysis buffer.
-
Anti-PKR or anti-NLRP3 antibody for immunoprecipitation.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Western blotting reagents as described above.
Protocol:
-
Lyse the cells in immunoprecipitation lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-PKR) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-NLRP3).
Visualizations
Signaling Pathways
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on NLRP3 activation.
Conclusion
This compound is a potent and specific inhibitor of PKR that effectively suppresses the activation of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of both the priming and activation steps of the inflammasome pathway, primarily by preventing the autophosphorylation of PKR and its subsequent interaction with NLRP3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the PKR-NLRP3 axis in inflammatory diseases. The continued exploration of this pathway will undoubtedly yield valuable insights into the complex regulation of inflammation and may lead to the development of novel therapeutics for a wide range of debilitating conditions.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Novel role of PKR in inflammasome activation and HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
PKR-IN-C16 as a tool for studying PKR function
Audience: Researchers, scientists, and drug development professionals.
Introduction
PKR-IN-C16, also known as C16 or Imoxin, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] PKR is a crucial serine/threonine kinase that plays a central role in the cellular stress response, innate immunity, and regulation of inflammatory pathways.[3][4][5] As a key mediator of the integrated stress response (ISR), PKR activation upon various stress signals, such as viral dsRNA, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event results in a global shutdown of protein synthesis, a critical mechanism in the host's defense against viral replication.[5][6][7] Beyond its antiviral role, PKR is implicated in a multitude of cellular processes, including apoptosis, cell proliferation, and the activation of pro-inflammatory signaling cascades like the NF-κB pathway.[4][8][9]
This technical guide provides an in-depth overview of this compound as a research tool for investigating the multifaceted functions of PKR. It includes a summary of its quantitative effects, detailed experimental protocols for its application in various research models, and visual representations of the signaling pathways and experimental workflows involved.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data available for this compound, providing a reference for its potency and efficacy in different experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 210 nM | In vitro kinase assay | [10] |
| Effective Concentration | 500 nM - 5 µM | Retinal Endothelial Cells (REC) | [11] |
| Effective Concentration | 100 nM - 3000 nM | Huh7 (Hepatocellular Carcinoma) | [12] |
| Effective Concentration | 100 nM - 1000 nM | HCT116, HT29 (Colorectal Cancer) | [13] |
| Effective Concentration | 0.1 µM - 0.3 µM | SH-SY5Y (Neuroblastoma) | [2] |
| Table 1: In Vitro Efficacy of this compound. |
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Acute Excitotoxic Rat Model (Quinolinic Acid) | 600 µg/kg, i.p. | Reduced neuronal loss and neuroinflammation.[1][14] | [1][14] |
| Neonatal Hypoxia-Ischemia Rat Model | 100 µg/kg, i.p. | Reduced brain infarct volume and apoptosis.[15] | [15] |
| Sepsis-Induced Acute Kidney Injury Mouse Model (LPS) | 0.5 - 1 mg/kg, i.p. | Attenuated renal inflammation and injury.[9][13] | [9][13] |
| Hepatocellular Carcinoma Xenograft Mouse Model | 300 µg/kg/day, i.p. | Suppressed tumor growth and angiogenesis.[12] | [12] |
| Table 2: In Vivo Efficacy of this compound. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study PKR function.
In Vitro Inhibition of PKR Phosphorylation (Western Blot)
Objective: To assess the ability of this compound to inhibit the autophosphorylation of PKR in cultured cells.
Materials:
-
Cell line of interest (e.g., Huh7, SH-SY5Y)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
PKR activator (e.g., poly(I:C) for viral mimicry, or other relevant stressor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PKR (Thr451)
-
Rabbit anti-total PKR
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000, 2000, 3000 nM) for 1-2 hours.[12]
-
Induce PKR activation by adding the chosen stressor (e.g., poly(I:C) at 1 µg/mL) for the desired time (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-PKR at 1:1000, anti-total PKR at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-PKR signal to total PKR and the loading control (β-actin).
-
Cell Viability and Proliferation Assay (MTS/MTT)
Objective: To determine the effect of PKR inhibition by this compound on cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HCT116, HT29)
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of culture medium.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 100, 500, 1000, 2000 nM) in fresh medium.[13] Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, 72 hours).
-
-
MTS/MTT Addition and Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC₅₀ value if applicable.
-
In Vivo Neuroinflammation Model (Quinolinic Acid)
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a rat model of excitotoxic neuroinflammation.
Materials:
-
Male Wistar rats (10 weeks old)
-
This compound
-
Quinolinic acid (QA)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Vehicle for C16 (e.g., DMSO/saline)
-
Tissue processing reagents for immunoblotting and immunohistochemistry
Procedure:
-
Animal Grouping and Treatment:
-
Stereotaxic Injection of Quinolinic Acid:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Inject quinolinic acid unilaterally into the striatum. Sham-operated animals receive a saline injection.
-
-
Tissue Collection and Processing:
-
48 hours after QA injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde for histology or collect fresh brain tissue for biochemical analysis.
-
-
Analysis:
-
Immunoblotting: Analyze striatal lysates for levels of phosphorylated and total PKR, as well as inflammatory markers (e.g., IL-1β).
-
Immunohistochemistry: Stain brain sections for markers of neuronal loss (e.g., NeuN) and apoptosis (e.g., cleaved caspase-3).
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-1β) in brain homogenates using ELISA or Luminex assays.[1]
-
-
Data Analysis:
-
Quantify neuronal loss, apoptosis, and inflammatory markers in the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the effects of C16.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow: In Vivo Neuroinflammation Model
Logical Relationship: this compound in Studying PKR Function
References
- 1. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. C16 | Other Kinases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Impact of PKR-IN-C16: A Technical Guide to Modulated Biological Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the biological pathways modulated by PKR-IN-C16, a potent and selective inhibitor of double-stranded RNA-dependent protein kinase (PKR). Designed for researchers, scientists, and drug development professionals, this document synthesizes current findings on the mechanism of action of this compound, offering a detailed look at its effects on key signaling cascades. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
This compound, an imidazolo-oxindole derivative, targets the ATP-binding site of PKR, a crucial kinase involved in cellular stress responses, inflammation, and apoptosis.[1][2] Inhibition of PKR by C16 has demonstrated significant therapeutic effects in various preclinical models, including sepsis-induced acute kidney injury, neuroinflammation, and hepatocellular carcinoma.[1][3][4] This guide will explore the downstream consequences of PKR inhibition by C16, focusing on the modulation of the NF-κB, NLRP3 pyroptosis, and eIF2α signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment as reported in various studies.
Table 1: In Vitro Dose-Dependent Effects of this compound on Hepatocellular Carcinoma (HCC) Cells
| Parameter | Cell Line | Concentration (nM) | Effect | Reference |
| PKR Phosphorylation | Huh7 | 500 | Decrease | [4] |
| 1000 | Further Decrease | [4] | ||
| 2000 | Maximum Decrease | [4] | ||
| 3000 | Maximum Decrease | [4] | ||
| Cell Viability | Huh7 | 500 | Suppression | [4] |
| 1000 | Further Suppression | [4] | ||
| 2000 | Marked Suppression | [4] | ||
| 3000 | Marked Suppression | [4] |
Table 2: In Vivo Effects of this compound in a Quinolinic Acid (QA)-Induced Excitotoxicity Rat Model
| Parameter | Dosage | Effect | Reference |
| IL-1β Levels (contralateral striatum) | 600 µg/kg | 97% inhibition | [5][6] |
| Neuronal Loss | 600 µg/kg | 47% decrease | [5][7] |
| Cleaved Caspase-3 Positive Neurons | 600 µg/kg | 37% decrease | [5][7] |
Table 3: In Vivo Effects of this compound in a Neonatal Hypoxia-Ischemia (HI) Rat Model
| Parameter | C16 Group (Phosphorylation of p65) | HI Group (Phosphorylation of p65) | P-value | Reference |
| Relative Phosphorylation | 0.373 ± 0.072 | 0.611 ± 0.082 | <0.01 | [3] |
Key Modulated Signaling Pathways
This compound exerts its effects by intervening in several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate the points of modulation.
PKR/eIF2α Signaling Pathway
PKR is a primary kinase responsible for the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] This phosphorylation event leads to a general suppression of protein synthesis, a cellular defense mechanism against viral replication.[1] this compound, by inhibiting PKR, prevents the phosphorylation of eIF2α, thereby restoring translational activity.[1][8]
NF-κB Signaling Pathway
PKR can activate the pro-inflammatory NF-κB pathway through direct interaction with the IKK complex.[1] Treatment with this compound has been shown to prevent NF-κB activation in response to stimuli like lipopolysaccharide (LPS).[1] This inhibition leads to a reduction in the transcription of NF-κB target genes, including various pro-inflammatory cytokines.[1][3]
NLRP3 Pyroptosis Signaling Pathway
PKR is also implicated in the regulation of the NLRP3 inflammasome, a key component of the innate immune system that triggers pyroptosis, a pro-inflammatory form of cell death.[1] this compound treatment suppresses the NLRP3 pyroptosis signal pathway, leading to decreased levels of activated caspase-1 and the subsequent reduction in the release of mature IL-1β and IL-18.[1][9]
Experimental Protocols
In Vivo Model of Sepsis-Induced Acute Kidney Injury[1][9]
-
Animal Model: Male C57BL/6J mice (8 weeks old, 18-22 g).
-
Treatment: Mice were injected intraperitoneally with this compound (0.5 and 1 mg/kg in 0.5% DMSO) or vehicle (0.5% DMSO in phosphate-buffered saline) 1 hour before the LPS challenge.
-
Induction of AKI: Mice were injected intraperitoneally with lipopolysaccharide (LPS) or 0.9% saline.
-
Analysis: After the LPS challenge, histopathological damage, renal function, and levels of proinflammatory cytokines were assessed. Signaling pathways were analyzed, likely through Western blotting and RT-PCR.
In Vivo Model of Neonatal Hypoxia-Ischemia Brain Damage[3]
-
Animal Model: Neonatal rats.
-
Treatment: Intraperitoneal administration of this compound.
-
Induction of Brain Injury: Hypoxia-ischemia (HI) was induced.
-
Analysis:
-
Western Blotting: Brain tissues were collected and homogenized in lysis buffer to measure the levels of PKR phosphorylation and phosphorylation of NF-κB p65.
-
RT-PCR: Total RNA was isolated from brain tissue using TRIzol. cDNA was synthesized, and real-time PCR was performed to measure the mRNA expression of TNF-α, IL-1β, and IL-6.
-
In Vitro Model of Hepatocellular Carcinoma[4]
-
Cell Line: Huh7 human HCC cell line.
-
Treatment: Cells were treated with this compound at concentrations of 500, 1000, 2000, and 3000 nM. DMSO was used as a control.
-
Analysis:
-
Western Blotting: Twenty-four hours after treatment, proteins were extracted to analyze the phosphorylation of PKR.
-
Cell Viability Assay: The MTS assay was used to assess cell proliferation after treatment with various concentrations of this compound.
-
RT-PCR: The expression of angiogenesis-related growth factors (VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, and HGF) was investigated.
-
Conclusion
This compound demonstrates a multi-faceted mechanism of action by modulating several key signaling pathways central to inflammation, cell death, and proliferation. Its ability to inhibit the PKR/eIF2α, NF-κB, and NLRP3 pyroptosis pathways underscores its potential as a therapeutic agent for a range of diseases characterized by inflammation and cellular stress. The data and protocols presented in this guide offer a solid foundation for further research and development of PKR inhibitors like C16.
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKR: A Kinase to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PKR-IN-C16 In Vivo Administration for Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
PKR-IN-C16 (commonly referred to as C16) is a potent and selective, ATP-binding site-directed inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] PKR is a serine/threonine kinase that plays a crucial role in the innate immune response, inflammation, cell proliferation, and apoptosis.[1][2] Its activation, often triggered by viral dsRNA or other stress signals, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a shutdown of protein synthesis.[3] C16 blocks the autophosphorylation and activation of PKR, making it a valuable tool for investigating the role of PKR in various disease models.[2][3] These notes provide a comprehensive overview of in vivo administration protocols for C16 in mice, compiled from various research applications.
Quantitative Data Summary
The administration of this compound can vary significantly depending on the disease model, animal strain, and research objective. The following tables summarize reported dosages, formulations, and experimental contexts.
Table 1: Summary of this compound In Vivo Administration Protocols
| Animal Model | Strain/Species | Dose | Administration Route | Vehicle/Formulation | Key Findings | Reference(s) |
| Sepsis-Induced Acute Kidney Injury | C57BL/6J Mice | Not explicitly stated | Intraperitoneal (IP) | Vehicle control used | Ameliorated LPS-induced renal inflammation and injury.[1][4] | [1][4] |
| Hepatocellular Carcinoma (HCC) | Immunodeficient Mice (Xenograft) | 300 µg/kg | Intraperitoneal (IP) | Not specified | Suppressed tumor growth and angiogenesis in vivo.[2] | [2] |
| Neuroinflammation (Excitotoxicity) | Wistar Rats | 60 or 600 µg/kg | Intraperitoneal (IP) | Not specified | Reduced neuronal loss and IL-1β levels.[5][6] | [5][6] |
| Alzheimer's Disease | APPswePS1dE9 Mice | 500 µg/kg | Intraperitoneal (IP) | DMSO | Transiently prevented inflammation at 12 months of age.[7] | [7] |
| Neonatal Hypoxia-Ischemia | Neonatal Rats | 100 µg/kg | Intraperitoneal (IP) | Not specified | Reduced infarct volume and neuroinflammation. (Note: 200 µg/kg was lethal).[8] | [8] |
| mRNA Vaccination Enhancement | Mice | Not specified | Subcutaneous (SC) | Mesoporous Silica Nanoparticles (MSN) for sustained release | Enhanced in vivo translation and expression of naked mRNA.[9] | [9] |
Table 2: Formulation and Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ~2.5 mg/mL | Stock solutions are typically prepared in DMSO. | [3] |
| DMF | ~0.5 mg/mL | [3] | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | For preparing working solutions for injection. | [3] |
| Suggested Vehicle Components | For in vivo administration, co-solvents may be required. Keep final DMSO concentration low (<2%). | [5] | |
| PEG300/PEG400 | Co-solvent | [5] | |
| Tween-80 | Surfactant | [5] | |
| Corn Oil | Lipid-based vehicle | [5] | |
| Saline | Aqueous vehicle | [5] |
Key Signaling Pathways
This compound exerts its effects by inhibiting PKR, which is a central node in multiple signaling pathways related to inflammation and cellular stress.
PKR's Role in NF-κB and eIF2α Signaling
PKR activation by stimuli like Lipopolysaccharide (LPS) can lead to the activation of the NF-κB pathway, a master regulator of pro-inflammatory gene expression.[1] C16 inhibits PKR, thereby preventing downstream NF-κB activation.[1][4] Simultaneously, PKR phosphorylates eIF2α, which suppresses global mRNA translation.[1][3]
PKR's Role in NLRP3 Inflammasome Activation and Pyroptosis
PKR can also modulate the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1] This process can lead to a pro-inflammatory form of cell death called pyroptosis. Studies show C16 can suppress the NLRP3 pyroptosis signal pathway.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These should be adapted based on specific experimental needs and institutional animal care guidelines.
General In Vivo Experimental Workflow
A typical workflow for an in vivo study using this compound involves several key stages, from animal acclimatization to final data analysis.
Protocol 1: Administration in a Sepsis-Induced Acute Kidney Injury (AKI) Model Based on the methodology described by Zhou J, et al. (2020).[1][4]
-
Animals: C57BL/6J mice are used. House animals under standard conditions with free access to food and water. Allow for at least one week of acclimatization.
-
Reagent Preparation:
-
Prepare this compound in a suitable vehicle. A common starting point is to dissolve C16 in DMSO to create a stock solution and then dilute it in sterile saline or PBS for injection. The final concentration of DMSO should be minimized.
-
Prepare Lipopolysaccharide (LPS) in sterile 0.9% saline at a concentration to achieve a final dose of 15 mg/kg.
-
-
Administration Procedure:
-
Divide mice into experimental groups (e.g., Control, LPS + Vehicle, LPS + C16).
-
Administer the prepared this compound or vehicle via intraperitoneal (IP) injection.
-
One hour after the C16/vehicle injection, induce AKI by administering LPS (15 mg/kg) via IP injection. The control group receives an equal volume of 0.9% saline.
-
-
Endpoint and Sample Collection:
-
Euthanize mice 24 hours after the LPS challenge.
-
Collect blood via cardiac puncture for renal function analysis (e.g., BUN, creatinine).
-
Harvest kidneys. Fix one kidney in formalin for histopathological examination (e.g., H&E staining). Snap-freeze the other kidney in liquid nitrogen for molecular analysis (e.g., Western blot for p-PKR, NF-κB; qPCR for cytokine mRNA).
-
Protocol 2: Administration in a Hepatocellular Carcinoma (HCC) Xenograft Model Based on the methodology described by Kudo T, et al. (2020).[2]
-
Animals and Cell Lines:
-
Use immunodeficient mice (e.g., BALB/c nude).
-
Culture Huh7 human HCC cells under standard conditions.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of Huh7 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Reagent Preparation and Administration:
-
Prepare this compound for injection. The study used a dose of 300 µg/kg.
-
Randomize mice into treatment and vehicle control groups.
-
Administer C16 or vehicle intraperitoneally on a predetermined schedule (e.g., daily or every other day).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., after 2-3 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process them for analysis. A portion can be fixed for immunohistochemistry (e.g., to assess angiogenesis markers like CD31), while the rest can be snap-frozen for Western blot or RT-PCR analysis to confirm target engagement (e.g., suppression of p-PKR).[2]
-
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained release of PKR inhibitor C16 from mesoporous silica nanoparticles significantly enhances mRNA translation and anti-tumor vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKR-IN-C16 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PKR-IN-C16, a potent and selective inhibitor of the double-stranded RNA-activated protein kinase (PKR), in various in vitro cell culture applications. This document includes recommended effective concentrations, detailed experimental protocols, and a summary of its effects on different cell lines.
Introduction to this compound
This compound, also known as C16, is an imidazolo-oxindole compound that acts as a specific inhibitor of PKR (EIF2AK2).[1] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, including viral infections, inflammation, and apoptosis.[2] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a shutdown of global protein synthesis.[1][2] this compound has demonstrated neuroprotective, anti-inflammatory, and anti-proliferative effects in various experimental models.[3][4][5] It exerts its inhibitory effect by binding to the ATP-binding site of PKR, with an IC50 value for autophosphorylation reported to be in the range of 186-210 nM.[6][7]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the duration of treatment. The following table summarizes the effective concentrations of this compound used in various in vitro studies.
| Cell Line | Application | Effective Concentration Range | Observed Effects |
| Huh7 (Human Hepatocellular Carcinoma) | Inhibition of cell proliferation, reduction of p-PKR | 500 - 3000 nM | Dose-dependent suppression of proliferation and decreased phosphorylation of PKR.[1][8] |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against ER stress and Amyloid β-induced toxicity | 100 - 1000 nM | Protection against neuronal cell death and prevention of PKR phosphorylation and caspase-3 activation.[3][9] |
| RAW 264.7 (Mouse Macrophage) | Inhibition of p-eIF2α | 1 µM | Substantial decrease in the levels of phosphorylated eIF2α.[9][10] |
| HCT116 & HT29 (Human Colorectal Carcinoma) | Inhibition of cell proliferation, cell cycle arrest | 100 - 1000 nM | Dose-dependent suppression of proliferation and induction of G1 phase cell cycle arrest.[5] |
| Retinal Endothelial Cells (REC) | Inhibition of high glucose-induced p-PKR | 500 nM - 5 µM | Dose-dependent reduction in the ratio of phosphorylated PKR to total PKR.[2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures to assess its efficacy, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of cancer cell lines.[11][12]
Materials:
-
Cells of interest (e.g., Huh7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 100, 500, 1000, 2000, 3000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of PKR and eIF2α Phosphorylation
This protocol outlines the procedure to detect the phosphorylation status of PKR and its substrate eIF2α following treatment with this compound.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PKR (Thr451), anti-PKR, anti-p-eIF2α (Ser51), anti-eIF2α, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
If studying PKR activation, a stimulus (e.g., poly(I:C) or other stress-inducing agent) may be added.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for studying the roles of PKR in various cellular processes. The effective concentration of this inhibitor is cell-type and context-dependent, generally falling within the nanomolar to low micromolar range. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each application.
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKR-IN-C16 in a Rat Model of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the specific protein kinase R (PKR) inhibitor, PKR-IN-C16, in a rat model of neuroinflammation. The protocols outlined below are based on established in vivo studies and are intended to facilitate research into the therapeutic potential of PKR inhibition for neuroinflammatory and neurodegenerative diseases.
Introduction
Double-stranded RNA-dependent protein kinase (PKR) is a crucial mediator of the innate immune response and cellular stress signaling.[1] Its activation is implicated in the production of pro-inflammatory cytokines and the induction of apoptosis, both of which are key pathological features of neuroinflammation.[2][3] this compound is a potent and specific inhibitor of PKR that has demonstrated significant neuroprotective effects in various preclinical models.[4][5] By inhibiting PKR, this compound can attenuate the inflammatory cascade, reduce neuronal cell death, and preserve tissue integrity in the brain.[2][6]
Mechanism of Action
PKR is activated by various stimuli, including viral double-stranded RNA, pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and other cellular stressors.[3][7] Once activated, PKR autophosphorylates and subsequently phosphorylates its downstream targets, most notably the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a global inhibition of protein synthesis.[8] Furthermore, activated PKR can modulate key inflammatory signaling pathways, including the NF-κB and JNK pathways, leading to the transcription and release of pro-inflammatory cytokines and the induction of apoptosis.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PKR and preventing its autophosphorylation and subsequent activation.[9] This blockade of PKR signaling helps to restore cellular function and mitigate the detrimental effects of neuroinflammation.
Signaling Pathway of PKR in Neuroinflammation
Caption: PKR signaling cascade in neuroinflammation and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe the induction of neuroinflammation in a rat model and the subsequent administration and evaluation of this compound.
Rat Model of Neuroinflammation
Several methods can be employed to induce neuroinflammation in rats, including intracerebral injections of neurotoxic agents or systemic administration of inflammatory stimuli.[10][11]
a) Quinolinic Acid (QA)-Induced Excitotoxicity and Neuroinflammation [2]
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection: Drill a small burr hole over the target brain region (e.g., striatum). Slowly inject quinolinic acid (e.g., 2 µL of 100 mM QA in phosphate-buffered saline, pH 7.4) into the striatum using a Hamilton syringe.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. Neuroinflammation and neuronal damage will develop over the subsequent hours to days.
b) Lipopolysaccharide (LPS)-Induced Neuroinflammation [12][13]
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Administration: Administer LPS from a gram-negative bacterium (e.g., E. coli O111:B4) via intraperitoneal (i.p.) injection. A typical dose to induce robust neuroinflammation is 1-5 mg/kg.
-
Time Course: Neuroinflammation, characterized by microglial activation and cytokine production in the brain, typically peaks within 24 hours post-injection.
Administration of this compound
-
Formulation: Dissolve this compound in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosage: Effective doses in rat models have ranged from 100 µg/kg to 600 µg/kg.[2][6] Dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.[2][6]
-
Dosing Schedule: The administration schedule will depend on the experimental design. For prophylactic treatment, this compound can be administered prior to the inflammatory insult. For therapeutic intervention, it can be administered post-insult. A representative prophylactic schedule for the QA model involved i.p. injections at 24 hours and 2 hours before QA injection, and again 24 hours post-injection.[5]
Assessment of Neuroinflammation and Neuroprotection
A variety of assays can be used to evaluate the efficacy of this compound.[14][15]
-
Behavioral Tests: Assess cognitive and motor function using tests such as the Morris water maze, open field test, and rotarod test.
-
Immunohistochemistry (IHC): Perfuse and fix brain tissue for sectioning. Use specific antibodies to label markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), apoptosis (e.g., cleaved caspase-3), and neuronal integrity (e.g., NeuN).[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Homogenize brain tissue to measure the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[6]
-
Western Blotting: Analyze protein expression levels of key signaling molecules in the PKR pathway (e.g., p-PKR, p-eIF2α) and inflammatory pathways (e.g., NF-κB).[6]
-
Histology: Use stains such as Hematoxylin and Eosin (H&E) or Nissl staining to assess overall tissue morphology and neuronal loss.[2]
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a rat model of neuroinflammation.
Data Presentation
The following tables summarize quantitative data from key studies, demonstrating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Neuronal Loss and Apoptosis in a Quinolinic Acid Rat Model [2]
| Treatment Group | Neuronal Loss Reduction (%) | Cleaved Caspase-3 Positive Neuron Reduction (%) |
| This compound (600 µg/kg) | 47 | 37 |
Table 2: Effects of this compound on Pro-inflammatory Cytokine Levels
| Model | Cytokine | Inhibition (%) | Reference |
| Quinolinic Acid (Rat) | IL-1β | 97 | [2] |
| Hypoxia-Ischemia (Neonatal Rat) | TNF-α mRNA | Significant Reduction | [6][16] |
| Hypoxia-Ischemia (Neonatal Rat) | IL-6 mRNA | Significant Reduction | [6][16] |
| Hypoxia-Ischemia (Neonatal Rat) | IL-1β mRNA | Significant Reduction | [6][16] |
| LPS-induced (Mouse) | TNF-α | Attenuated | [4] |
| LPS-induced (Mouse) | IL-1β | Attenuated | [4] |
| LPS-induced (Mouse) | IL-6 | Attenuated | [4] |
Table 3: Effects of this compound on Infarct Volume and Apoptosis in a Neonatal Hypoxia-Ischemia Rat Model [6][16]
| Treatment Group | Infarct Volume Reduction (%) | Apoptosis Ratio Reduction (%) |
| This compound (100 µg/kg) | Significant Reduction | Significant Reduction |
Conclusion
This compound represents a promising therapeutic agent for mitigating neuroinflammation and its detrimental consequences. The protocols and data presented here provide a solid foundation for researchers to investigate the potential of PKR inhibition in various models of neurological disorders. Careful consideration of the specific research question, appropriate animal model, and relevant outcome measures will be crucial for successful and impactful studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKR modulates sterile systemic inflammation-triggered neuroinflammation and brain glucose metabolism disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKR Inhibition Prevents Neuroinflammation and Rescues Depressive-Like Behaviors via BDNF/TrkB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Neuroinflammation Assay Services - Creative Biolabs [neuros.creative-biolabs.com]
- 16. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PKR-IN-C16 in a Hepatocellular Carcinoma Xenograft Model: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages. A growing body of research highlights the role of the double-stranded RNA-activated protein kinase (PKR) in tumor progression and angiogenesis. PKR-IN-C16 (also known as C16) is a potent and specific inhibitor of PKR that has demonstrated promising anti-tumor effects in preclinical models of HCC. This document provides detailed application notes and protocols for utilizing this compound in a hepatocellular carcinoma xenograft model, summarizing key data and outlining experimental procedures.
Mechanism of Action
This compound is an ATP-binding site-directed small molecule that inhibits the autophosphorylation and activation of PKR.[1][2] In the context of hepatocellular carcinoma, inhibition of PKR by C16 has been shown to suppress tumor cell proliferation and angiogenesis.[3][4] This is achieved, at least in part, by downregulating the expression of various angiogenesis-related growth factors.[3][4] The PKR signaling cascade plays a crucial role in cellular stress responses and can modulate multiple downstream pathways, including the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is a key regulator of protein synthesis.[5][6]
Data Presentation
In Vitro Efficacy of this compound on HCC Cells
| Cell Line | Assay | Concentration (nM) | Effect | Reference |
| Huh7 | MTT Assay | 500 - 3000 | Dose-dependent suppression of cell proliferation | [3] |
| Huh7 | Western Blot | 500 - 3000 | Dose-dependent decrease in phosphorylated PKR | [3] |
In Vivo Efficacy of this compound in HCC Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing | Outcome | Reference |
| Female BALB/c-nu/nu mice | Huh7 | This compound (i.p.) | 300 µg/kg, daily for 4 weeks | Markedly slower tumor growth | [1] |
| Female BALB/c-nu/nu mice | Huh7 | This compound (i.p.) | 300 µg/kg | Time-dependent suppression of phosphorylated PKR in tumor tissue | [3][4] |
| Female BALB/c-nu/nu mice | Huh7 | This compound (i.p.) | 300 µg/kg | Decreased angiogenesis in HCC tissue | [3][4] |
Downregulation of Angiogenesis-Related Growth Factors by this compound
| Growth Factor | Method | Cell Line | Treatment | Result | Reference |
| VEGF-A | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
| VEGF-B | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
| PDGF-A | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
| PDGF-B | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
| FGF-2 | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
| EGF | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
| HGF | Real-time RT-PCR | Huh7 | This compound | Significantly downregulated mRNA levels | [3] |
Signaling Pathway
Caption: this compound inhibits PKR activation, impacting downstream signaling.
Experimental Protocols
Cell Culture
-
Cell Line: The human HCC cell line Huh7 is a suitable model for these studies.[3][7]
-
Culture Conditions: Maintain Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Proliferation Assay (MTT Assay)
-
Seeding: Seed Huh7 cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 500, 1000, 2000, and 3000 nM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated PKR (p-PKR), total PKR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Hepatocellular Carcinoma Xenograft Model
Caption: Workflow for the HCC xenograft model and this compound treatment.
-
Animal Model: Use female BALB/c-nu/nu immunodeficient mice, 4-6 weeks old.[3][4]
-
Cell Preparation: Harvest Huh7 cells during the logarithmic growth phase and resuspend them in a serum-free medium or a mixture with Matrigel.
-
Implantation: Subcutaneously inject 3 x 10⁶ Huh7 cells into the flank of each mouse.[3][4]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 300 µg/kg daily.[1][3][4] The control group should receive vehicle (e.g., phosphate-buffered saline).
-
Endpoint: Continue treatment for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a specific size. Monitor the body weight of the mice as an indicator of toxicity.[1]
Immunohistochemistry for Angiogenesis
-
Tissue Preparation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
Real-time RT-PCR for Growth Factor Expression
-
RNA Extraction: Extract total RNA from tumor tissues or treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Real-time PCR: Perform real-time PCR using specific primers for angiogenesis-related growth factors (e.g., VEGF-A, PDGF-B, etc.) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound represents a promising therapeutic agent for hepatocellular carcinoma. The protocols and data presented here provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in a preclinical HCC xenograft model. These studies can contribute to the further development of novel targeted therapies for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking the eIF2α Kinase (PKR) Enhances Positive and Negative Forms of Cortex-Dependent Taste Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcino… [ouci.dntb.gov.ua]
how to dissolve and prepare PKR-IN-C16 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKR-IN-C16, also known as Imoxin or C16, is a potent and specific inhibitor of the double-stranded RNA-activated protein kinase (PKR).[1][2] PKR is a crucial component of the innate immune response, and its activation triggers a cascade of events that can lead to the inhibition of protein synthesis, inflammation, and apoptosis.[3][4][5] As a key regulator of these cellular processes, PKR has been implicated in a variety of diseases, including viral infections, neurodegenerative disorders, metabolic diseases, and cancer.[4][5] this compound acts as an ATP-binding site-directed inhibitor, effectively blocking the autophosphorylation and subsequent activation of PKR.[3][4][6] These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use, along with a summary of its physicochemical properties and an overview of its mechanism of action.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Source |
| Synonyms | Imoxin, C16, Imidazolo-oxindole PKR inhibitor C16 | [1] |
| Molecular Formula | C₁₃H₈N₄OS | [2][7] |
| Molecular Weight | 268.29 g/mol | [1][2][8] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥98% (HPLC) | [7] |
| CAS Number | 608512-97-6 | [1][2][7] |
| IC₅₀ | 210 nM for PKR autophosphorylation | [6] |
Solubility Data
The solubility of this compound in various common laboratory solvents is critical for the preparation of stock solutions. It is highly recommended to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound.[1][2]
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | ~14 mg/mL | ~52.18 mM | Use fresh, anhydrous DMSO.[1] Ultrasonic warming to 60°C can aid dissolution.[2] | [1][2][6] |
| Ethanol | ~5.37 mg/mL | ~20 mM | [6] | |
| Water | Insoluble | - | [1] | |
| DMF | ~0.5 mg/mL | - | [3] | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | - | [3] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 268.29), you would add 372.73 µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.[1][2] Stored properly, the stock solution is stable for up to 1 year at -80°C and 1 to 6 months at -20°C.[1][2]
Preparation of Working Solutions for In Vitro Experiments
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile tubes
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final working concentration in your experiment. Typical working concentrations for cell-based assays range from 100 nM to 3000 nM.[1][2]
-
Perform a serial dilution of the stock solution in cell culture medium or assay buffer to reach the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solution immediately for optimal results.
Preparation of Formulations for In Vivo Experiments
For Intraperitoneal (i.p.) Injection:
Two common formulations for in vivo studies are provided below. The choice of vehicle may depend on the specific animal model and experimental design.
Formulation 1: PEG300, Tween 80, and Saline [1]
-
Start with a clarified stock solution of this compound in DMSO (e.g., 7 mg/mL).
-
For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
The final solution should be used immediately.
Formulation 2: Corn Oil [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 7 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix the solution thoroughly.
-
This formulation should also be used immediately for optimal results.
Note: The solubility and stability of this compound in these in vivo formulations should be empirically determined for each specific application. A typical dosage used in a rat model was 600 μg/kg.[1][2]
Mechanism of Action & Signaling Pathway
This compound is a specific inhibitor of PKR, a serine/threonine kinase that is activated by double-stranded RNA (dsRNA). Upon activation, PKR autophosphorylates and then phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis. PKR activation is also known to modulate other signaling pathways, including the NF-κB pathway, which plays a central role in inflammation.[4][7][9][10] By inhibiting PKR, this compound can prevent the downstream consequences of its activation, including translational repression and the induction of inflammatory responses.[7][9][10]
Caption: this compound inhibits PKR activation and downstream signaling.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a cell-based assay, such as an MTS assay for cell viability or a Western blot for protein phosphorylation.[1]
Caption: General workflow for an in vitro cell-based assay with this compound.
Logical Relationship: From Stock to Experiment
This diagram outlines the logical steps and considerations from preparing the initial stock solution to its final application in an experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKR-IN-C16 in Colorectal Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PKR-IN-C16, a specific inhibitor of double-stranded RNA-dependent protein kinase (PKR), for studying colorectal cancer (CRC) cell lines. The protocols detailed below are based on established methodologies and findings from recent studies, particularly on the HCT116 and HT29 human colorectal carcinoma cell lines.
Introduction
Double-stranded RNA-activated protein kinase R (PKR) is a serine/threonine kinase that has been implicated in the regulation of cell proliferation, apoptosis, and inflammatory responses. In the context of colorectal cancer, PKR has been observed to be highly expressed.[1] The small molecule inhibitor, this compound (also known as C16), offers a valuable tool to investigate the role of PKR in CRC progression. Studies have demonstrated that this compound can suppress the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[1][2] The primary mechanism of action appears to be the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2]
These notes provide detailed protocols for assessing the effects of this compound on CRC cell lines, including cell proliferation assays, cell cycle analysis, and western blotting to analyze protein expression changes.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PKR, preventing its autophosphorylation and subsequent activation. In colorectal cancer cells, inhibition of PKR by this compound leads to a significant increase in the expression of the p21 protein.[1][2] p21, a potent cyclin-dependent kinase (CDK) inhibitor, plays a crucial role in cell cycle regulation. By binding to and inhibiting the activity of cyclin-CDK complexes, p21 effectively halts the cell cycle at the G1/S transition, preventing DNA replication and cell division.[1][2] This G1 arrest ultimately contributes to the anti-proliferative effects of this compound.
Figure 1: Simplified signaling pathway of this compound in colorectal cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on colorectal cancer cell lines.
Table 1: Effect of this compound on the Proliferation of Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration | This compound Concentration (nM) | Proliferation Inhibition (%) |
| HCT116 | 48 hours | 100 | ~20% |
| 500 | ~50% | ||
| 1000 | ~70% | ||
| HT29 | 48 hours | 100 | ~15% |
| 500 | ~45% | ||
| 1000 | ~65% |
Data is approximated from graphical representations in Hashimoto et al. (2024).[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT116 | Control (DMSO) | ~45% | ~35% | ~20% |
| 500 nM this compound (48h) | ~65% | ~20% | ~15% | |
| HT29 | Control (DMSO) | ~50% | ~30% | ~20% |
| 500 nM this compound (48h) | ~70% | ~15% | ~15% |
Data is approximated from graphical representations in Hashimoto et al. (2024).[2]
Table 3: Effect of this compound on Apoptosis in HCT116 Cells
| Treatment | % Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | 10.5% |
| 500 nM this compound (48h) | 19.4% |
Data is from Hashimoto et al. (2024).[3]
Experimental Protocols
Cell Culture
Human colorectal cancer cell lines HCT116 and HT29 can be obtained from the American Type Culture Collection (ATCC).
-
HCT116: Culture in McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HT29: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Proliferation (MTS) Assay
This protocol is for determining the effect of this compound on the proliferation of colorectal cancer cell lines.
Figure 2: Experimental workflow for the MTS cell proliferation assay.
Materials:
-
HCT116 or HT29 cells
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0, 100, 500, and 1000 nM.[3] The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of colorectal cancer cells.
Figure 3: Experimental workflow for cell cycle analysis by flow cytometry.
Materials:
-
HCT116 or HT29 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
After 24 hours, treat the cells with the desired concentration of this compound (e.g., 500 nM) or vehicle control (DMSO) for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for p21 and p53
This protocol is for detecting changes in the expression of p21 and p53 proteins in colorectal cancer cells following treatment with this compound.
Figure 4: General workflow for Western Blotting.
Materials:
-
Treated and untreated HCT116 or HT29 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p21, mouse anti-p53, and a loading control like rabbit anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-p21 (1:1000), anti-p53 (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Troubleshooting
-
Low cell viability in control wells (MTS assay): Check for contamination, ensure proper cell seeding density, and verify the health of the cell culture.
-
High background in western blots: Increase the number and duration of washes, optimize the blocking step, and use a fresh blocking buffer.
-
Poor separation of cell cycle phases (Flow Cytometry): Ensure proper cell fixation and staining, and check the instrument settings. Clumping of cells can be reduced by filtering the cell suspension before analysis.
Conclusion
This compound is a valuable research tool for investigating the role of the PKR signaling pathway in colorectal cancer. The protocols outlined above provide a framework for characterizing the anti-proliferative and pro-apoptotic effects of this inhibitor on colorectal cancer cell lines. The ability of this compound to induce G1 cell cycle arrest through the upregulation of p21 highlights a potential therapeutic strategy for the treatment of colorectal cancer.
References
- 1. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PKR-IN-C16 Efficacy in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PKR-IN-C16, a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR), in neuroprotection studies. Detailed protocols for key in vitro and in vivo experiments are provided to enable a thorough assessment of its therapeutic potential in various models of neurodegenerative diseases.
Introduction to this compound and its Role in Neuroprotection
The double-stranded RNA-dependent protein kinase (PKR) is a crucial mediator of cellular stress responses, playing significant roles in inflammation, apoptosis, and the regulation of protein synthesis.[1][2][3] Dysregulation of PKR activity has been implicated in the pathogenesis of several neurodegenerative disorders. This compound is a potent and specific inhibitor of PKR that has demonstrated significant neuroprotective effects in preclinical studies.[4][5][6][7][8][9] Its mechanism of action involves the attenuation of pro-inflammatory signaling cascades and the prevention of apoptotic neuronal cell death.[4][5][6]
Pharmacological inhibition of PKR with C16 has been shown to be beneficial in various neuroinflammatory and neurodegenerative disease models.[4][10] Studies have demonstrated its ability to reduce neuronal loss, decrease neuroinflammation, and prevent apoptosis in models of acute excitotoxicity and hypoxia-ischemia.[5][6] Furthermore, C16 has been shown to rescue cognitive deficits and prevent neurodegeneration in experimental models of Alzheimer's disease.[8][11]
Data Presentation: Efficacy of this compound in Neuroprotection
The following tables summarize quantitative data from representative studies, highlighting the neuroprotective efficacy of this compound in various experimental models.
| In Vivo Model | Treatment Regimen | Outcome Measure | Efficacy of this compound | Reference |
| Acute Excitotoxicity (Quinolinic Acid Injection in Rats) | C16 administered intraperitoneally 24 and 2 hours before, and 24 hours after quinolinic acid injection. | Neuronal Loss | 47% decrease in neuronal loss. | [6] |
| Cleaved Caspase-3 Positive Neurons | 37% decrease in the number of positive cleaved caspase-3 neurons. | [6] | ||
| IL-1β Levels | 97% inhibition of the increase in IL-1β levels. | [6] | ||
| Neonatal Hypoxia-Ischemia (Rat Model) | Intraperitoneal C16 administration. | Infarct Volume | Significant reduction in infarct volume. | [5] |
| Apoptosis Ratio | Significant reduction in apoptosis ratio. | [5] | ||
| Pro-inflammatory Cytokine mRNA Expression (IL-1β, IL-6, TNF-α) | Reduced expression of pro-inflammatory cytokines. | [5] | ||
| HIV-gp120 Induced Cognitive Impairment (Rat Model) | C16 treatment. | Cognitive Impairment | Reduction in cognitive impairment. | [7] |
| In Vitro Model | Insult | Outcome Measure | Efficacy of this compound | Reference |
| Mouse Hippocampal HT22 Cells | Glutamate or Erastin (inducing oxytosis/ferroptosis) | Cell Death | Prevention of glutamate- and erastin-induced cell death. | [12] |
| Reactive Oxygen Species (ROS) Accumulation | Prevention of ROS accumulation. | [12] | ||
| Ca2+ Influx | Prevention of Ca2+ influx. | [12] | ||
| Human Neuroblastoma SH-SY5Y Cells | Aβ-induced apoptosis | Apoptosis | Prevention of Aβ-induced apoptosis. | [4] |
| Hepatocellular Carcinoma (HCC) Cells (Huh7) | N/A | Cell Proliferation | Dose-dependent suppression of HCC cell proliferation. | [13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: PKR Signaling Pathways in Neuroinflammation and Apoptosis.
Caption: Experimental Workflow for In Vitro Assessment of this compound.
Caption: Experimental Workflow for In Vivo Assessment of this compound.
Experimental Protocols
In Vitro Methodologies
1. Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, or primary neuronal cultures are commonly used.[14][15][16]
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity:
-
Excitotoxicity: Expose cultures to glutamate or N-methyl-D-aspartate (NMDA).
-
Oxidative Stress: Treat cells with hydrogen peroxide (H2O2) or induce glutathione depletion.
-
Aβ-induced toxicity: Apply aggregated amyloid-beta (Aβ) oligomers to the culture medium.[15][17]
-
Other toxins: 6-hydroxydopamine (6-OHDA) or MPP+ can be used to model Parkinson's disease.[16]
-
2. Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells.[18]
-
Plate cells in a 96-well plate and treat with the neurotoxic agent and this compound.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[19]
-
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell death.[18][20]
-
Collect the culture supernatant from each well of a 96-well plate.
-
Transfer the supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.[20] Increased absorbance indicates higher cell death.[19]
-
3. Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.[21][22]
-
Culture cells on glass coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a solution containing Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs (e.g., FITC-dUTP), according to the manufacturer's instructions.[23]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nucleus.[24]
-
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lyse the treated cells to release cellular proteins.
-
Add a specific caspase-3 substrate conjugated to a fluorophore or chromophore to the cell lysate.
-
Incubate to allow the cleavage of the substrate by active caspase-3.
-
Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase-3 activity.
-
4. Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (active) forms of PKR and its downstream targets.[25][26][27]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27][28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally recommended.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total-PKR, phospho-PKR (p-PKR), total-eIF2α, phospho-eIF2α (p-eIF2α), NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
In Vivo Methodologies
1. Animal Models of Neurodegeneration
-
Ischemic Stroke Models:
-
Middle Cerebral Artery Occlusion (MCAO): A common model to mimic focal cerebral ischemia.[29]
-
-
Excitotoxicity Models:
-
Intracerebral Injection of Excitotoxins: Stereotactic injection of quinolinic acid or NMDA into specific brain regions like the striatum or hippocampus.[6]
-
-
Neurodegenerative Disease Models:
2. Administration of this compound
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.[5] Oral administration has also been reported.[11]
-
Dosing and Timing: The optimal dose and treatment schedule should be determined empirically for each model. Pre-treatment, co-treatment, and post-treatment paradigms can be explored to assess prophylactic and therapeutic efficacy.
3. Assessment of Neuroprotective Efficacy
-
Behavioral Testing:
-
Histological and Immunohistochemical Analysis:
-
Infarct Volume Measurement: For stroke models, stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[5]
-
Neuronal Viability: Use Nissl staining to visualize and quantify surviving neurons in specific brain regions.
-
Apoptosis Detection: Perform TUNEL staining on brain sections to identify apoptotic cells.
-
Neuroinflammation Assessment: Use immunohistochemistry to detect the activation of microglia (e.g., Iba1 staining) and astrocytes (e.g., GFAP staining).
-
-
Biochemical Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates using ELISA.
-
Western Blotting: Analyze the expression and phosphorylation of key signaling proteins (PKR, eIF2α, NF-κB) in brain tissue lysates as described in the in vitro protocol.
-
References
- 1. PKR-Dependent Inflammatory Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Induction of apoptosis by the dsRNA-dependent protein kinase (PKR): mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKR Inhibitor C16 Regulates HIV-gp120 Induced Neuronal Injury and Cognitive Impairment in Vivo and in Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Role of Protein Kinase R as a Regulator of Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Novel Selective PKR Inhibitor Restores Cognitive Deficits and Neurodegeneration in Alzheimer Disease Experimental Models | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Selective PKR Inhibitor Restores Cognitive Deficits and Neurodegeneration in Alzheimer Disease Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of double-stranded RNA-dependent protein kinase prevents oxytosis and ferroptosis in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 15. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 16. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. assaygenie.com [assaygenie.com]
- 24. TUNEL assay [bio-protocol.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Research Portal [laro.lanl.gov]
- 31. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
Application Notes and Protocols for the Experimental Use of PKR-IN-C16 in Reducing IL-1β Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the specific Protein Kinase R (PKR) inhibitor, PKR-IN-C16, to investigate and modulate the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the double-stranded RNA-dependent protein kinase (PKR). PKR is a crucial mediator in the innate immune response and cellular stress pathways. Its activation triggers downstream signaling cascades that can lead to the production of inflammatory cytokines, including the highly potent IL-1β. The maturation and secretion of IL-1β are tightly regulated by a multi-protein complex known as the inflammasome, most notably the NLRP3 inflammasome. Emerging evidence strongly indicates that PKR can act as an upstream activator of the NLRP3 inflammasome. By inhibiting PKR, this compound effectively attenuates the activation of the NLRP3 inflammasome, leading to a significant reduction in the processing and release of mature IL-1β.[1][2][3] This makes this compound a valuable research tool for studying inflammatory diseases and a potential therapeutic agent.
Mechanism of Action
This compound exerts its inhibitory effect on IL-1β production primarily through the modulation of the PKR/NLRP3 inflammasome signaling axis. The canonical pathway is as follows:
-
PKR Activation: Cellular stress signals, such as viral or bacterial components (e.g., lipopolysaccharide - LPS), activate PKR through autophosphorylation.
-
NLRP3 Inflammasome Assembly: Activated PKR promotes the assembly and activation of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[1]
-
Caspase-1 Activation: The assembled inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.
-
IL-1β Maturation and Secretion: Active caspase-1 then cleaves the inactive precursor, pro-IL-1β, into its mature and biologically active form, IL-1β, which is subsequently secreted from the cell.[1]
-
Transcriptional Regulation: PKR can also influence the transcription of the IL1B gene (encoding pro-IL-1β) through the activation of the NF-κB signaling pathway.[1][4]
This compound, by inhibiting the initial PKR activation step, disrupts this entire cascade, leading to a marked decrease in mature IL-1β production.[1][5][6]
Key Applications
-
Inflammatory Disease Models: Investigate the role of the PKR-NLRP3 axis in various inflammatory conditions, including sepsis, neuroinflammation, and metabolic diseases.[1][2][7]
-
Drug Discovery: Screen for and characterize novel anti-inflammatory compounds that target PKR or downstream components of the inflammasome pathway.
-
Signal Transduction Research: Elucidate the molecular mechanisms of inflammasome activation and its regulation by PKR.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the IL-1β production pathway as reported in various experimental models.
Table 1: In Vivo Efficacy of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| Acute Excitotoxic Rat Model | 600 µg/kg C16-2 | IL-1β levels in contralateral striatum | 97% inhibition | [7] |
| Sepsis-Induced Acute Kidney Injury (Mouse) | C16 (0.5 and 1 mg/kg) + LPS | Renal IL-1β levels | Significant decrease | [1] |
| Neonatal Hypoxia-Ischemia (Rat) | 100 µg/kg C16 | Brain IL-1β mRNA expression | Significant reduction | [4] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| Retinal Endothelial Cells (High Glucose) | C16 | IL-1β levels | Significant reduction | [2] |
| p58IPK-/- Macrophages | C16 + LPS + ATP | Cleaved Caspase-1 and Mature IL-1β | Complete blockage | [6] |
| Fibroblasts | C16 + LPS + ATP | Mature IL-1β secretion | Significant decrease | [5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β Production in Macrophages
This protocol describes the use of this compound to reduce IL-1β production in bone marrow-derived macrophages (BMDMs) stimulated with LPS and ATP, a common model for NLRP3 inflammasome activation.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Adenosine Triphosphate (ATP)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for mouse IL-1β
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture: Plate BMDMs in a 12-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (500 ng/mL) for 4 hours to induce the expression of pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Inflammasome Activation: Stimulate the cells with ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted IL-1β by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer for Western blot analysis of intracellular proteins (e.g., cleaved caspase-1, pro-IL-1β, NLRP3, and PKR).
-
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the protein levels of cleaved caspase-1, pro-IL-1β, and other target proteins in the cell lysates.
-
Protocol 2: In Vivo Inhibition of IL-1β in a Sepsis Model
This protocol details the administration of this compound in a mouse model of sepsis induced by LPS to assess its effect on renal IL-1β levels.[1][8]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 0.5% DMSO in saline)
-
Sterile saline
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents and equipment for tissue homogenization, ELISA, and/or RT-qPCR
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., 0.5 or 1 mg/kg) or vehicle intraperitoneally (i.p.) to the mice.
-
Sepsis Induction: One hour after the inhibitor administration, induce sepsis by i.p. injection of LPS (e.g., 10 mg/kg). A control group should receive sterile saline.
-
Monitoring: Monitor the animals for signs of distress according to institutional guidelines.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the mice and perfuse with cold PBS. Collect the kidneys.
-
Sample Processing:
-
One kidney can be snap-frozen in liquid nitrogen for subsequent protein or RNA extraction.
-
The other kidney can be fixed in formalin for histological analysis.
-
-
Analysis:
-
ELISA: Homogenize the kidney tissue and measure the levels of IL-1β using an appropriate ELISA kit.
-
RT-qPCR: Extract RNA from the kidney tissue and perform RT-qPCR to measure the mRNA expression levels of Il1b and other inflammatory genes.
-
Visualizations
Caption: this compound inhibits IL-1β production via the PKR/NLRP3 pathway.
Caption: Workflow for in vitro testing of this compound on IL-1β production.
Disclaimer: This document is intended for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal and laboratory safety. The specific concentrations and time points mentioned in the protocols may require optimization for different experimental systems.
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p58IPK suppresses NLRP3 inflammasome activation and IL-1β production via inhibition of PKR in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKR-IN-C16 in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
PKR-IN-C16, also known as C16 or Imoxin, is a potent, specific, and ATP-binding site-directed small molecule inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, including viral infections, inflammation, and apoptosis.[2] Upon activation, PKR autophosphorylates and subsequently phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This action leads to an attenuation of global protein synthesis and the activation of pro-inflammatory and apoptotic signaling pathways.[3]
This compound effectively blocks the autophosphorylation of PKR, thereby preventing downstream signaling.[2][4] This mechanism has demonstrated significant therapeutic potential in a variety of preclinical models, including neurodegenerative diseases, oncology, and inflammatory conditions.[1][2][5] These notes provide a summary of the quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
Mechanism of Action
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of PKR. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of PKR, preventing the autophosphorylation required for its activation.[2][3] This inhibition halts the downstream phosphorylation of eIF2α, which in turn prevents the shutdown of protein synthesis. Furthermore, inhibition of PKR by C16 has been shown to modulate critical inflammatory pathways, including the suppression of NF-κB activation and the NLRP3 inflammasome pathway, leading to reduced production of pro-inflammatory cytokines like IL-1β.[3][6]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies of this compound.
Table 1: Summary of In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| Huh7 (HCC) | Western Blot | 500 - 3000 nM | Dose-dependent decrease in PKR phosphorylation; max effect >2000 nM. | [2] |
| Huh7 (HCC) | MTS/MTT Assay | Not specified | Dose-dependent suppression of cell proliferation. | [1][2] |
| SH-SY5Y | Cell Viability | 100 or 300 nM (24h) | Protective against ER stress-induced neuronal cell death. | [7] |
| SH-SY5Y | Western Blot / Caspase-3 Assay | 1 - 1000 nM (4h) | Prevents Amyloid β-induced PKR phosphorylation and caspase-3 activation. | [7] |
| Human Neuroblastoma | Kinase Assay | Not specified | IC50 for blocking PKR autophosphorylation is 186-210 nM. | [4] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |
| Rat | Quinolinic Acid-induced Excitotoxicity | 600 µg/kg | 47% decrease in neuronal loss; 37% decrease in cleaved caspase-3; 97% inhibition of IL-1β increase. | [1][5][7] |
| Nude Mouse | HCC Xenograft | 300 µg/kg (i.p., daily) | Suppressed tumor growth and decreased angiogenesis in tumor tissue. | [2][8] |
| C57BL/6J Mouse | Sepsis-induced Acute Kidney Injury (LPS) | 0.5 and 1 mg/kg | Attenuated AKI, improved renal function, and reduced pro-inflammatory cytokines. | [3][9] |
| Neonatal Rat | Hypoxia-Ischemia Brain Injury | 100 µg/kg (i.p.) | Reduced brain infarct volume and neuronal apoptosis; 200 µg/kg was lethal. | [6] |
Preclinical Applications and Protocols
Application 1: Oncology - Hepatocellular Carcinoma (HCC)
This compound has been shown to suppress the proliferation of HCC cells and inhibit tumor angiogenesis both in vitro and in in vivo xenograft models.[1][2] The mechanism involves the downregulation of various angiogenesis-related growth factors, including VEGF, PDGF, and FGF.[2]
Protocol 1: In Vivo Evaluation of this compound in an HCC Xenograft Model
This protocol is based on the methodology described in studies evaluating C16 in HCC mouse models.[2][8][10]
-
Cell Culture: Culture human HCC cells (e.g., Huh7) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., female BALB/c-nu/nu, 6-8 weeks old).
-
Tumor Inoculation: Subcutaneously inoculate 3 x 10⁶ Huh7 cells into the right flank of each mouse.
-
Treatment Groups: Once tumors are established (e.g., ~100 mm³), randomize mice into two groups:
-
Vehicle Control: Daily intraperitoneal (i.p.) injection of the vehicle (e.g., PBS).
-
This compound: Daily i.p. injection of this compound at a dose of 300 µg/kg.[8]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis (after 2-4 weeks):
-
Pharmacodynamics: Isolate tumors at 0, 2, 4, and 24 hours post-injection from a subset of mice to confirm target engagement via Western blot for phosphorylated PKR (p-PKR) and total PKR.[2]
-
Efficacy: At the end of the study, excise tumors and measure final volume and weight.
-
Immunohistochemistry (IHC): Fix tumor sections in formalin and embed in paraffin. Perform IHC staining for angiogenesis markers (e.g., CD31) to measure microvessel density (MVD).[8]
-
Application 2: Inflammation - Sepsis-Induced Acute Kidney Injury (AKI)
This compound has demonstrated a protective role in a mouse model of lipopolysaccharide (LPS)-induced AKI.[3] It ameliorates renal inflammation and injury by inhibiting the PKR/eIF2α pathway, preventing NF-κB activation, and suppressing NLRP3-related pyroptosis.[3][11]
Protocol 2: In Vivo Evaluation in a Sepsis-Induced AKI Model
This protocol is adapted from studies using C16 in LPS-challenged mice.[3][11]
-
Animal Model: Use male C57BL/6J mice (8-10 weeks old).
-
Acclimatization: Allow mice to acclimate for at least one week with free access to food and water.
-
Treatment Groups:
-
Control: i.p. injection of saline.
-
LPS + Vehicle: i.p. injection of vehicle 1 hour before LPS.
-
LPS + C16: i.p. injection of this compound (0.5 or 1.0 mg/kg) 1 hour before LPS.[9]
-
-
Induction of AKI: Administer a single i.p. injection of LPS (e.g., 10 mg/kg) to induce AKI.[3][12]
-
Sample Collection: Sacrifice mice at a defined time point (e.g., 24 hours) after the LPS challenge.
-
Endpoint Analysis:
-
Renal Function: Collect blood via cardiac puncture to measure serum levels of blood urea nitrogen (BUN) and creatinine.[9]
-
Histopathology: Harvest kidneys, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess histopathological damage (e.g., tubular necrosis, interstitial hemorrhage).[9]
-
Molecular Analysis: Snap-freeze kidney tissue in liquid nitrogen for subsequent Western blot analysis of key pathway proteins (p-PKR, p-eIF2α, NLRP3, Caspase-1) or RT-qPCR for pro-inflammatory cytokines (IL-1β, IL-18, TNF-α).[3]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Acute Kidney Injury Is Dependent on an IL-18 Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PKR-IN-C16 in Retinal Endothelial Cells
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for using the PKR inhibitor, PKR-IN-C16, in retinal endothelial cell (REC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in retinal endothelial cells?
A1: this compound, also known as C16, is a potent and selective, ATP-binding site-directed inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1] In retinal endothelial cells, particularly under high-glucose conditions that mimic diabetic retinopathy, PKR becomes phosphorylated (activated).[2] Activated PKR can trigger inflammatory pathways, including the activation of the NLRP3 inflammasome.[2][3] this compound works by inhibiting this initial phosphorylation of PKR, thereby blocking its downstream signaling and reducing the production of inflammatory proteins like cleaved caspase 1 and IL-1β.[2]
Q2: What is the recommended starting concentration for this compound in retinal endothelial cell culture?
A2: Based on dose-response studies, a concentration of 2 µM is recommended as an effective starting point for experiments with retinal endothelial cells (RECs). This concentration has been shown to be highly effective at reducing PKR phosphorylation and subsequent NLRP3 inflammasome signaling in RECs cultured in high glucose.[2] Concentrations ranging from 500 nM to 5 µM have been tested, with significant inhibitory effects observed at 2 µM and 5 µM.[2][3]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, the stock solution should be kept at -20°C for up to 6 months or -80°C for up to one year.[4] Before use, thaw the stock solution and dilute it to the final desired concentration in your cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: How can I verify that the this compound inhibitor is working in my experiment?
A4: The most direct method to verify the inhibitor's efficacy is to measure the phosphorylation status of PKR. You can perform a Western blot analysis on protein lysates from your treated and untreated cells. Probe for both phosphorylated PKR (p-PKR) and total PKR. A successful inhibition will result in a significant decrease in the p-PKR/total PKR ratio in cells treated with this compound compared to untreated or vehicle-treated controls.[2][3]
Troubleshooting Guide
Issue 1: I am not observing a significant decrease in PKR phosphorylation after treatment with 2 µM this compound.
-
Solution 1: Verify Drug Potency: Ensure your this compound stock solution has been stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the compound. Consider preparing a fresh stock solution.
-
Solution 2: Check Treatment Duration: The duration of treatment is critical. While effects on phosphorylation can be rapid, ensure you are treating for a sufficient time to observe changes. Protocols for other cell types have used treatment times ranging from a few hours to 24 hours.[4]
-
Solution 3: Optimize Concentration: While 2 µM is a recommended starting point, the optimal concentration can vary depending on the specific cell line, passage number, and experimental conditions (e.g., glucose concentration). Perform a dose-response curve (e.g., 500 nM, 1 µM, 2 µM, 5 µM) to determine the most effective concentration for your specific setup.[2][3]
-
Solution 4: Assess Cell Health: Ensure the retinal endothelial cells are healthy and not overly confluent, as this can alter signaling responses.
Issue 2: My cells show signs of toxicity or death after treatment with this compound.
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Solution 1: Evaluate DMSO Concentration: The final concentration of the DMSO vehicle in your culture medium should ideally be below 0.1% to avoid solvent toxicity. Calculate the final DMSO concentration from your this compound dilution and ensure it is within a safe range for your cells.
-
Solution 2: Reduce Inhibitor Concentration: Although this compound is selective, high concentrations may have off-target effects. If you observe toxicity, try lowering the concentration or reducing the incubation time.
-
Solution 3: Perform a Cell Viability Assay: Use an assay like MTT or Trypan Blue exclusion to quantitatively assess cell viability across a range of this compound concentrations to identify a non-toxic working concentration.
Issue 3: I see a reduction in p-PKR, but no change in downstream targets like NLRP3 or IL-1β.
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Solution 1: Check Pathway Activation: Confirm that the specific downstream pathway you are investigating is active in your experimental model. For example, the PKR-NLRP3 inflammasome pathway is strongly activated in retinal endothelial cells by high glucose (e.g., 25 mM).[2] Without the appropriate stimulus, you may not observe downstream effects.
-
Solution 2: Time Course Experiment: The activation of downstream signaling and protein expression occurs over time. A reduction in p-PKR may be visible before changes in NLRP3 or IL-1β levels. Conduct a time-course experiment to identify the optimal time point for measuring your downstream targets.
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Solution 3: Use a Different Readout: Consider using a more sensitive method to measure downstream effects. For instance, an ELISA for secreted IL-1β can be more sensitive than a Western blot for the intracellular protein.[2]
Data Presentation
Table 1: Dose-Response of this compound on PKR Phosphorylation in Retinal Endothelial Cells Data derived from experiments on RECs cultured under high glucose conditions.
| Concentration | Effect on p-PKR/Total PKR Ratio | Efficacy Summary | Reference |
| 500 nM | Moderate reduction | Partially effective | [2][3] |
| 1 µM | Moderate to high reduction | Partially effective | [2][3] |
| 2 µM | Significant reduction | Highly Effective (Optimal dose used in follow-up studies) | [2][3] |
| 5 µM | Significant reduction | Highly Effective | [2][3] |
Table 2: Downstream Effects of this compound (at 2 µM) in High-Glucose-Treated Retinal Endothelial Cells
| Downstream Target | Observed Effect | Method of Measurement | Reference |
| NLRP3 | Significantly Reduced | Western Blot | [2] |
| Cleaved Caspase 1 | Significantly Reduced | Western Blot | [2] |
| IL-1β | Significantly Reduced | Western Blot, ELISA | [2] |
Experimental Protocols
Protocol 1: Culturing and Treating Retinal Endothelial Cells (RECs)
-
Cell Culture: Culture RECs in your preferred endothelial cell growth medium. For studies mimicking diabetic conditions, culture cells in a high glucose (HG) medium (e.g., 25 mM glucose) for a sufficient period to induce PKR activation. Use a normal glucose (NG) medium (e.g., 5 mM glucose) for control groups.[2]
-
Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound from your DMSO stock into pre-warmed culture medium to achieve the desired final concentration (e.g., 2 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. For the vehicle control, treat cells with medium containing the equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 4-24 hours) at 37°C and 5% CO₂.
Protocol 2: Western Blot for PKR Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated PKR (p-PKR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: To normalize for protein loading, you may strip the membrane and re-probe it with a primary antibody against total PKR.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-PKR to total PKR for each sample.
Visualized Pathways and Workflows
Caption: PKR signaling pathway in retinal endothelial cells under high glucose stress and point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the dose-response of this compound in retinal endothelial cells.
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac1 inhibits PKR to reduce NLRP3 inflammasome proteins in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
issues with PKR-IN-C16 solubility and how to overcome them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the PKR inhibitor, PKR-IN-C16. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when handling this compound.
Q1: I am having trouble dissolving this compound in DMSO. What could be the problem and how can I fix it?
A1: Difficulty dissolving this compound in DMSO is a common issue that can often be resolved with the following steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO will significantly decrease the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.[1][2]
-
Sonication: Sonication can help break up compound aggregates and facilitate dissolution.[1][3] We recommend sonicating for 15-30 minutes.
-
Warming: Gently warming the solution to 37-60°C can also improve solubility.[1] Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
If you continue to experience issues, consider preparing a fresh stock solution using a new vial of this compound and fresh, anhydrous DMSO.
Q2: My this compound solution appears cloudy or has precipitated after adding it to my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a known challenge with hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of DMSO in your culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and compound precipitation. If you observe precipitation, try lowering the final concentration of this compound in your experiment.
-
Use a Surfactant: For in vivo studies, formulations often include surfactants like Tween-80 or Cremophor EL to improve solubility and prevent precipitation.[1][3] While not always suitable for cell culture, for specific applications, a low, non-toxic concentration of a biocompatible surfactant could be tested.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your DMSO stock immediately before use. Do not store diluted aqueous solutions of this compound.
Q3: Can I store my this compound stock solution at room temperature?
A3: No, this compound stock solutions are not stable at room temperature. For optimal stability, store stock solutions at -20°C or -80°C.[1][2][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased activity of the compound.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly recommended solvent for preparing stock solutions of this compound is DMSO (Dimethyl sulfoxide) .[1][2][3][4][5][6][7] Some suppliers also report solubility in DMF (Dimethylformamide).[4][6]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies between suppliers, but typically ranges from 2.5 mg/mL to 20 mg/mL .[1][3][4][5] It is crucial to consult the certificate of analysis for your specific batch of the compound.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, this compound is typically formulated in a vehicle containing a combination of solvents and surfactants to ensure solubility and bioavailability. Common formulations include:
-
15% Cremophor EL + 85% Saline[1]
It is recommended to prepare these formulations fresh for each experiment.
Q4: Is this compound soluble in aqueous buffers like PBS?
A4: this compound has very low solubility in aqueous buffers such as PBS. Direct dissolution in these buffers is not recommended. A common approach is to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer, ensuring the final DMSO concentration is low. One supplier notes a solubility of 0.2 mg/mL in a 1:4 mixture of DMSO:PBS (pH 7.2).[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration (mg/mL) | Concentration (mM) | Notes | Source(s) |
| DMSO | 2.5 - 20 | 9.32 - 74.55 | Sonication and warming may be required. Use of fresh, anhydrous DMSO is critical. | [1][3][4][5][6][7] |
| DMF | 0.5 | 1.86 | [4][6] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 3.73 | For in vivo use. Prepare fresh. | [1][3] |
| 10% DMSO + 90% Corn Oil | ≥ 1 | ≥ 3.73 | For in vivo use. Prepare fresh. | [1][2] |
| 15% Cremophor EL + 85% Saline | 10 | 37.27 | Suspended solution, requires sonication. For in vivo use. | [1] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 | 0.75 | [6] | |
| Water | Insoluble | Insoluble | [2] | |
| Ethanol | Insoluble | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you will need 2.68 mg of this compound (Molecular Weight: 268.29 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 15-30 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath until the solid is completely dissolved.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Formulation)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of a 1 mg/mL final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 10 mg/mL (or an appropriate volume of a different concentration) stock solution of this compound in DMSO.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is a clear and homogenous.
-
Use this formulation immediately after preparation.
-
Visualizations
Caption: Inhibition of the PKR signaling pathway by this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
Caption: Step-by-step workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. Imidazolo-oxindole PKR inhibitor C16 = 98 HPLC 608512-97-6 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. C16 | Other Kinases | Tocris Bioscience [tocris.com]
Technical Support Center: Investigating Potential Off-Target Effects of PKR-IN-C16 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of the PKR inhibitor, PKR-IN-C16, particularly when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as C16 or imoxin, is a small molecule inhibitor that is designed to target the double-stranded RNA-activated protein kinase (PKR), also known as EIF2AK2.[1][2] It functions as an ATP-competitive inhibitor of PKR's kinase activity. The reported IC50 value for PKR is approximately 210 nM.
Q2: I'm observing unexpected cellular phenotypes or toxicity at high concentrations of this compound. Could these be off-target effects?
A2: Yes, it is highly probable. While this compound is a potent PKR inhibitor, studies have indicated that it has a "poor selectivity profile" and can inhibit other kinases, especially at higher concentrations.[3] Unexpected phenotypes that do not align with the known functions of PKR should be investigated as potential off-target effects.
Q3: What are the known off-targets of this compound?
A3: Published data has identified several off-target kinases for this compound. Notably, it has been shown to inhibit Fibroblast Growth Factor Receptor 2 (FGFR2) with high potency. In addition to FGFR2, Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 5 (CDK5) have been mentioned as potential off-targets, though specific inhibitory concentrations for these are not as well-documented in the readily available literature.
Q4: How can I experimentally validate if the effects I'm seeing are due to off-target inhibition?
A4: Several experimental strategies can be employed:
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration at which you observe the phenotype with the IC50 for PKR. A significant discrepancy may suggest an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct PKR inhibitor. If this second inhibitor does not produce the same phenotype, it is more likely that the initial observations were due to an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase (e.g., FGFR2). If the phenotype is diminished or disappears, it strongly suggests the involvement of that off-target.
-
Rescue Experiments: In a system where the target is knocked down, re-introducing a version of the target that is resistant to the inhibitor should rescue the on-target effects but not the off-target effects.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes when using this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound. Note that a comprehensive kinome-wide screen is not publicly available, and this data is compiled from existing literature.
| Target Kinase | IC50 (nM) | Selectivity vs. PKR (Fold) | Potential Phenotypic Consequences of Inhibition |
| PKR (EIF2AK2) | ~210 | - | Inhibition of protein synthesis, anti-inflammatory effects, anti-viral responses, regulation of apoptosis.[1][4] |
| FGFR2 | 31.8 | ~0.15 (More potent) | Effects on cell proliferation, differentiation, and migration. Inhibition can lead to anti-angiogenic and anti-tumor effects in FGFR-dependent cancers. |
| RET | 33.8 | ~0.16 (More potent) | Inhibition of a receptor tyrosine kinase involved in cell growth, differentiation, and survival. Relevant in certain cancers. |
| CDK2 | Not specified | - | Regulation of the cell cycle, specifically the G1/S transition. Inhibition can lead to cell cycle arrest. |
| CDK5 | Not specified | - | Primarily involved in neuronal development and function. Dysregulation is implicated in neurodegenerative diseases. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: General workflow for kinase inhibitor selectivity profiling.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Primary Screen: Submit the compound for a single-concentration screen (typically 1-10 µM) against the kinase panel.
-
Data Analysis: The service will provide data on the percent inhibition for each kinase. Identify kinases that show significant inhibition.
-
IC50 Determination: For the identified "hits," perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Cellular Validation: For off-targets with potent IC50 values, proceed with cellular assays to confirm that the inhibitor engages the target in a biological system.
Protocol 2: Cellular Validation of Off-Target Engagement
This protocol describes how to validate a potential off-target in a cellular context using Western blotting.
Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate of a suspected off-target kinase (e.g., FRS2 for FGFR2).
Materials:
-
Cell line expressing the off-target of interest (e.g., a cell line with amplified FGFR2).
-
This compound.
-
Appropriate cell culture medium and reagents.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated and total forms of the downstream substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations (including concentrations where the off-target effect is suspected) and a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of the substrate indicates cellular engagement of the off-target kinase by this compound.
Signaling Pathway Diagrams
PKR Signaling Pathway
This diagram illustrates the central role of PKR in cellular stress response.
Caption: Simplified PKR signaling pathway.
On-Target vs. Off-Target Effects of this compound
This diagram illustrates how this compound can affect both its intended target and other cellular pathways.
Caption: On-target versus potential off-target effects of this compound.
References
optimizing PKR-IN-C16 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of PKR-IN-C16 for maximum therapeutic effect. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Compound C16, is a specific, ATP-binding site-directed inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2] By inhibiting PKR autophosphorylation, it blocks downstream signaling pathways involved in apoptosis, inflammation, and translational control.[1][3]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several critical signaling pathways, including:
-
PKR/eIF2α Pathway: Inhibition of PKR prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which is a key regulator of protein synthesis.[4][5]
-
NF-κB Pathway: this compound can prevent the activation of NF-κB, a crucial transcription factor in inflammatory responses.[4][6]
-
NLRP3 Inflammasome Pathway: The inhibitor has been demonstrated to suppress the NLRP3 pyroptosis signal pathway, reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.[4][7]
Q3: What is a typical effective concentration range for in vitro experiments?
A3: The effective concentration of this compound in vitro is cell-type dependent. For instance, in Huh7 hepatocellular carcinoma cells, concentrations between 500 nM and 3000 nM have been shown to suppress proliferation in a dose-dependent manner.[1][8] For neuroprotective effects in SH-SY5Y cells, concentrations ranging from 1 nM to 1000 nM have been used to prevent PKR phosphorylation.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are recommended dosages for in vivo studies?
A4: In vivo dosages can vary based on the animal model and the targeted disease. In a rat model of acute excitotoxicity, a dose of 600 μg/kg was effective in reducing neuronal loss and inflammation.[1][10] In a mouse model of sepsis-induced acute kidney injury, doses of 0.5 and 1 mg/kg were administered.[4] As with in vitro studies, dose-finding experiments are crucial for determining the optimal and safe dosage for your specific animal model.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo applications, the DMSO stock solution may be further diluted in vehicles like corn oil or a mixture of PEG300, Tween80, and ddH2O.[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] Stock solutions should be stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[9] It is best to use mixed solutions for in vivo administration immediately.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of PKR phosphorylation | Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment (e.g., 1 nM to 5 µM) to determine the IC50 for PKR phosphorylation in your system.[11] |
| Incorrect timing of treatment: The duration of treatment may not be optimal to observe the desired effect. | Conduct a time-course experiment (e.g., 2, 4, 12, 24 hours) to identify the optimal treatment duration for inhibiting PKR phosphorylation.[2] | |
| Compound degradation: Improper storage or handling of the inhibitor may have led to its degradation. | Ensure the stock solution is stored correctly at -20°C or -80°C and use freshly prepared working solutions.[9] | |
| Observed cellular toxicity | High concentration of this compound: The concentration used may be cytotoxic to the specific cell line. | Determine cell viability using an MTS or MTT assay across a range of concentrations to identify a non-toxic working concentration.[1][8] |
| High concentration of DMSO: The final concentration of the vehicle (DMSO) in the culture medium may be toxic. | Ensure the final DMSO concentration in your experiments is below 0.5%, a level generally considered non-toxic for most cell lines. | |
| In-vivo experiment shows no effect | Inadequate dosage: The administered dose may be insufficient to achieve a therapeutic concentration in the target tissue. | Perform a dose-escalation study to find an effective and well-tolerated dose.[6] |
| Poor bioavailability or rapid metabolism: The inhibitor may not be reaching the target tissue in sufficient amounts or is being cleared too quickly. | Consider alternative routes of administration or formulation strategies to improve bioavailability.[1] | |
| Variability between experiments | Inconsistent cell culture conditions: Differences in cell passage number, confluency, or media can lead to variable responses. | Standardize all cell culture parameters, including cell passage number and seeding density. |
| Inconsistent compound preparation: Variations in the preparation of the inhibitor solution can affect its final concentration. | Prepare a large batch of stock solution to be used across multiple experiments to ensure consistency. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Endpoint | Concentration Range | Incubation Time | Result | Reference |
| Huh7 (Hepatocellular Carcinoma) | Cell Proliferation | 500–3000 nM | 24 hours | Dose-dependent suppression of proliferation | [1][8] |
| Huh7 | PKR Phosphorylation | 500–3000 nM | 24 hours | Dose-dependent decrease in p-PKR/total PKR ratio | [2] |
| SH-SY5Y (Neuroblastoma) | Neuronal Cell Death (ER stress-induced) | 0.1 or 0.3 µM | 24 hours | Protective effect against cell death | [9] |
| SH-SY5Y | PKR Phosphorylation (Amyloid β-induced) | 1–1000 nM | 4 hours | Marked reduction in phosphorylated PKR | [9] |
| Retinal Endothelial Cells | PKR Phosphorylation (High Glucose-induced) | 500 nM–5 µM | Not Specified | Dose-dependent reduction in p-PKR/total PKR ratio | [11] |
| RGCs (Retinal Ganglion Cells) | Cell Death (Hypoxia-induced) | 10 µM | 1 hour pre-treatment, then 12 hours hypoxia | Increased cell survival | [12] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Normotensive Rats | Acute Excitotoxic Neuroinflammation | 60 µg/kg or 600 µg/kg | Not Specified | Not Specified | 600 µg/kg dose reduced neuronal loss by 47% and cleaved caspase-3 positive neurons by 37%. Prevented IL-1β increase by 97%. | [1][10] |
| C57BL/6J Mice | Sepsis-induced Acute Kidney Injury | 0.5 and 1 mg/kg | Intraperitoneal | 1 hour before LPS challenge | Inhibited renal elevation of proinflammatory cytokines and chemokines. | [4] |
| BALB/c-nu/nu Mice | Hepatocellular Carcinoma Xenograft | 300 µg/kg | Intraperitoneal | Injections at 0, 2, 4, and 24 hours before isolation | Suppressed expression of phosphorylated PKR over time. | [2] |
| Neonatal Rats | Hypoxia-Ischemia Brain Injury | 100 µg/kg and 200 µg/kg | Intraperitoneal | Not Specified | Reduced brain infarct volume and neuronal apoptosis. | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration using a Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells (e.g., Huh7) in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a DMSO stock. Create a dilution series to test a range of concentrations (e.g., 500 nM to 3000 nM).[1] Include a vehicle control (DMSO) at the highest equivalent concentration.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound working solutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing PKR Phosphorylation by Western Blot
-
Cell Lysis: After treatment with this compound for the optimized duration, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated PKR (p-PKR) and total PKR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-PKR signal to the total PKR signal to determine the extent of inhibition.[2]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Assessing PKR-IN-C16 Stability in Solution for Long-Term Experiments
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the specific RNA-dependent protein kinase (PKR) inhibitor, PKR-IN-C16, in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4][5][6] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce the solubility of the compound.[1][2]
Q2: How should I store the solid compound and my stock solutions?
A: The solid powder form of this compound should be stored at -20°C for up to 3 years.[1][4] Once dissolved in a solvent such as DMSO, stock solutions are most stable when stored at -80°C, where they can be kept for up to one year.[1][2] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][5]
Q3: What is the solubility of this compound in common solvents?
A: The solubility of this compound can vary slightly between batches and suppliers. However, the following table provides a general guideline.
| Solvent | Solubility | Notes |
| DMSO | 2.5 - 14 mg/mL (9.32 - 52.18 mM) | Sonication and warming (up to 60°C) may be required to fully dissolve the compound.[1][2] Use fresh, anhydrous DMSO for best results.[1][2] |
| DMF | ~0.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Q4: How stable is this compound in aqueous working solutions?
A: this compound has limited stability in aqueous solutions. It is recommended to prepare fresh working solutions from your DMSO stock for each experiment and use them promptly.[2] For in vivo studies, mixed solutions should be used immediately for optimal results.[1]
Q5: Are there any special considerations when preparing solutions for in vivo use?
A: Yes, for in vivo administration, specific formulations are required to ensure solubility and bioavailability. A common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween 80, and saline.[1] Another option for oral administration is to prepare a homogeneous suspension in CMC-Na.[1][4] It is critical to prepare these formulations fresh before each use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| My this compound has precipitated out of my stock solution. | The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles. | Warm the solution to 37°C and sonicate to attempt redissolution.[5] If this fails, it is best to prepare a fresh stock solution. Always store stock solutions at -80°C in single-use aliquots. |
| The DMSO used may have absorbed moisture. | Use fresh, anhydrous DMSO to prepare a new stock solution.[1][2] | |
| I am observing inconsistent or diminishing effects in my long-term cell culture experiment. | The this compound in the culture medium may be degrading over time. | Replenish the culture medium with freshly prepared working solution at regular intervals. The frequency will depend on the specific experimental conditions and should be determined empirically. |
| The stock solution may have degraded due to improper storage. | Prepare a fresh working solution from a new, unopened aliquot of your stock solution. If the problem persists, prepare a completely new stock solution. | |
| I am unsure if my stored stock solution is still active. | The compound may have degraded over time. | Perform a quality control experiment. Treat cells with a concentration of the inhibitor that is known to elicit a specific biological response (e.g., inhibition of PKR phosphorylation) and compare the results to those obtained with a freshly prepared solution. |
| The initial concentration of the stock solution may have been inaccurate. | Ensure accurate weighing of the compound and precise measurement of the solvent volume when preparing stock solutions. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, gently warm the vial to 37-60°C and sonicate until the solution is clear and all solid has dissolved.[2]
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Protocol for Assessing Long-Term Stability of a Stock Solution
This protocol is designed to determine the stability of your this compound stock solution under your specific storage conditions.
-
Initial Analysis (Time Zero): Immediately after preparing a fresh stock solution, take an aliquot and analyze its concentration and purity using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). This will serve as your baseline.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C or -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot from storage.
-
Sample Preparation: Allow the aliquot to thaw completely at room temperature.
-
Analysis: Analyze the concentration and purity of the thawed sample using the same HPLC method as in step 1.
-
Data Comparison: Compare the results from each time point to the initial (time zero) data. A significant decrease in concentration or the appearance of degradation peaks indicates instability.
Signaling Pathway and Experimental Workflows
PKR Signaling Pathway
The protein kinase R (PKR) is a key component of the innate immune response and is activated by various cellular stressors, most notably viral double-stranded RNA (dsRNA).[7] Upon activation, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[8][9] This phosphorylation event inhibits global protein synthesis, thereby preventing viral replication.[8] Activated PKR can also modulate other signaling pathways, including the NF-κB and p38 MAPK pathways, to induce the production of pro-inflammatory cytokines.[10]
Caption: A diagram of the PKR signaling pathway.
Experimental Workflow for Assessing Compound Stability
Caption: Workflow for assessing this compound stability.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound产品说明书 [selleck.cn]
- 5. glpbio.com [glpbio.com]
- 6. PKR Inhibitor [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Confirming PKR Inhibition by PKR-IN-C16
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for confirming the inhibition of Protein Kinase R (PKR) by the small molecule inhibitor PKR-IN-C16 using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific, ATP-binding site-directed small molecule inhibitor of double-stranded RNA (dsRNA)-dependent protein kinase (PKR).[1][2][3][4] It functions by inhibiting the autophosphorylation of PKR, which is a critical step for its activation.[2][4] Activated PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to an inhibition of protein synthesis.[5][6][7] By blocking PKR autophosphorylation, this compound prevents this downstream signaling cascade.
Q2: What is the primary readout for successful PKR inhibition by this compound in a Western blot?
A2: The primary and most direct readout is a decrease in the phosphorylation of PKR at key activation sites, typically Threonine 446 (Thr446) or Threonine 451 (Thr451).[5][6][8] Therefore, the key is to measure the ratio of phosphorylated PKR (p-PKR) to total PKR. A successful inhibition will show a significant reduction in this p-PKR/total PKR ratio in cells treated with this compound compared to untreated, activated cells.[2][9]
Q3: What are the expected downstream effects of PKR inhibition that can be observed by Western blot?
A3: A key downstream substrate of PKR is eIF2α.[7] Activated PKR phosphorylates eIF2α at Serine 51 (Ser51).[8] Therefore, successful inhibition of PKR by this compound should also lead to a decrease in the phosphorylation of eIF2α.[8][10] Measuring the ratio of phosphorylated eIF2α (p-eIF2α) to total eIF2α serves as a secondary confirmation of inhibitor activity.
Q4: What experimental controls are essential for this Western blot?
A4: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
-
Positive Control (PKR Activator): Cells treated with a known PKR activator (e.g., poly(I:C), a dsRNA mimic, or tunicamycin, an ER stress inducer) without the inhibitor.[10] This confirms that the PKR signaling pathway is active and can be stimulated in your cell system.
-
Inhibitor Control: Cells treated with the PKR activator and this compound. This is your main experimental group to show inhibition.
-
Untreated Control: Cells that receive no treatment. This provides the basal level of PKR phosphorylation in your cells.
PKR Signaling Pathway and Inhibition by this compound
The diagram below illustrates the activation of PKR by stressors like dsRNA and the subsequent downstream phosphorylation of eIF2α. It also indicates the point of inhibition by this compound.
Experimental Protocol & Data Presentation
Experimental Workflow
This diagram outlines the major steps for conducting the Western blot experiment.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, SH-SY5Y, or Huh7) and grow to 70-80% confluency.[1][2][5]
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 to 24 hours).[1][10]
-
Stimulate the cells with a PKR activator (e.g., 1 µg/mL poly(I:C) or 5 µg/mL tunicamycin) for the final period of incubation (e.g., 2 to 18 hours), keeping the inhibitor present in the experimental group.[5][10]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Probe separate blots for each target or cut the membrane if molecular weights are sufficiently different.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-PKR/Total PKR). Further normalize this ratio to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Data Summary
Table 1: Recommended Antibody Targets and Dilutions
| Antibody Target | Phosphorylation Site | Typical Dilution | Host Species | Notes |
|---|---|---|---|---|
| p-PKR | Thr446 / Thr451 | 1:1000 | Rabbit | This is the key antibody to show a direct effect on PKR activity.[5][6][11][12] |
| Total PKR | N/A | 1:1000 | Rabbit / Mouse | Used for normalization to account for total PKR protein levels.[9] |
| p-eIF2α | Ser51 | 1:1000 | Rabbit | Confirms the downstream effect of PKR inhibition.[8] |
| Total eIF2α | N/A | 1:1000 | Rabbit / Mouse | Used for normalization of p-eIF2α signal.[8] |
| Loading Control | N/A | 1:5000 - 1:10000 | Mouse / Rabbit | e.g., GAPDH, β-actin, or Tubulin. Confirms equal protein loading. |
Note: Optimal antibody dilutions should be determined empirically for your specific experimental conditions.
Table 2: Example this compound Concentrations and Incubation Times from Literature
| Cell Line | Concentration Range | Incubation Time | Activator Used | Reference |
|---|---|---|---|---|
| SH-SY5Y | 1 - 1000 nM | 4 hours | Amyloid β | [1] |
| Huh7 (HCC) | 500 - 3000 nM | 24 hours | Endogenous | [2] |
| Lymphoblasts | 0.1 - 0.5 µM | 24 hours (pre-inc.) | Tunicamycin | [10] |
| HCT116 | 100 - 1000 nM | 24 hours | Endogenous |[3] |
Troubleshooting Guide
Q: My p-PKR levels do not decrease after treatment with this compound. What could be wrong?
A: This could be due to several factors:
-
Ineffective PKR Activation: First, check your positive control (activator-only lane). If p-PKR levels are not significantly elevated compared to the untreated control, your activation protocol may be ineffective. Consider increasing the concentration or duration of the activator treatment.
-
Inhibitor Concentration/Duration: The concentration of this compound may be too low, or the incubation time may be too short for your cell type. Perform a dose-response and time-course experiment to optimize these parameters.[2]
-
Inhibitor Degradation: Ensure your stock of this compound is stored correctly (typically at -20°C or -80°C) and has not degraded.[1]
-
Alternative Kinases: In some contexts, other kinases like PERK or GCN2 can phosphorylate eIF2α in response to certain stressors.[13][14] While this compound is specific for PKR, ensure your stimulus primarily activates the PKR pathway.
Q: I'm seeing very high background on my Western blot, obscuring the results.
A: High background can be caused by:
-
Insufficient Blocking: Increase the blocking time to 1.5-2 hours or increase the concentration of the blocking agent (e.g., from 3% to 5% BSA).
-
Antibody Concentration Too High: Your primary or secondary antibody concentrations might be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.[15]
-
Inadequate Washing: Increase the number and/or duration of your TBST washes after antibody incubations to remove non-specifically bound antibodies.[15]
-
Membrane Handling: Ensure the membrane was not allowed to dry out at any stage and was handled carefully with forceps to avoid contamination.[16]
Q: The signal for my target protein is very weak or absent.
A: This issue can arise from:
-
Low Protein Abundance: Your target protein may be expressed at low levels. Increase the amount of total protein loaded onto the gel.
-
Poor Antibody Performance: The primary antibody may not be sensitive enough or may have lost activity. Check the antibody's expiration date and storage conditions. Consider trying an antibody from a different vendor.[15]
-
Inefficient Protein Transfer: Confirm successful transfer by staining the membrane with Ponceau S after transfer and/or staining the gel with Coomassie Blue to check for remaining protein.[16] For large proteins, a wet transfer overnight may be more efficient.
-
Inactive Detection Reagent: Ensure your ECL substrate has not expired.
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Phospho-PKR (Thr446) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Activation of the PKR/eIF2α signaling cascade inhibits replication of Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-PKR (Thr446) Polyclonal Antibody (PA5-37704) [thermofisher.com]
- 12. Phospho-PKR (Thr451) Polyclonal Antibody (44-668G) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Blocking UV-Induced eIF2α Phosphorylation with Small Molecule Inhibitors of GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. stratech.co.uk [stratech.co.uk]
Technical Support Center: Refining PKR-IN-C16 Dosage for In Vivo Animal Studies
Welcome to the technical support center for the use of PKR-IN-C16 in in vivo animal research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting their experiments involving this specific inhibitor of RNA-dependent protein kinase (PKR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as C16 or imoxin, is a potent and selective, ATP-competitive inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2][3][4] PKR is a serine/threonine kinase that plays a crucial role in the cellular stress response, inflammation, and apoptosis.[5][6][7] Upon activation by stimuli such as viral dsRNA or inflammatory signals, PKR autophosphorylates and then phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[3][8] This phosphorylation event leads to a shutdown of protein synthesis. This compound binds to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent downstream signaling.[3][9]
Q2: What is a recommended starting dose for this compound in a new in vivo model?
A2: Based on published studies, a starting dose in the range of 100 µg/kg to 300 µg/kg administered intraperitoneally (i.p.) is a reasonable starting point for many models.[7][9] For instance, a dose of 100 µg/kg was shown to be neuroprotective in a neonatal rat model of hypoxia-ischemia.[7] In a mouse xenograft model of hepatocellular carcinoma, a daily dose of 300 µg/kg was effective in reducing tumor growth.[9][10] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease context.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is typically dissolved in a vehicle such as DMSO and then further diluted in saline or another appropriate buffer for intraperitoneal (i.p.) injection. For example, one study dissolved this compound in 0.5% DMSO for administration.[7] It is recommended to prepare the working solution fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication may be used to aid dissolution.[2]
Q4: What are the known therapeutic effects of this compound in animal models?
A4: this compound has demonstrated a range of therapeutic effects in various preclinical models, including:
-
Neuroprotection: It has been shown to prevent neuronal loss and reduce neuroinflammation in models of acute excitotoxicity and neonatal hypoxia-ischemia.[1][6][7]
-
Anti-inflammatory effects: It can attenuate the inflammatory response in sepsis-induced acute kidney injury by modulating the NF-κB and NLRP3 inflammasome pathways.[5]
-
Anti-cancer activity: It has been shown to suppress tumor cell proliferation and angiogenesis in hepatocellular carcinoma and colorectal cancer models.[1][9][10][11]
-
Metabolic benefits: Studies have indicated that PKR inhibitors can improve glucose homeostasis in obese diabetic mice.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low efficacy at the initial dose | - Insufficient dose for the specific model or disease severity.- Suboptimal route of administration or dosing frequency.- Poor bioavailability or rapid metabolism of the compound.- The PKR pathway may not be a primary driver of the observed pathology. | - Perform a dose-escalation study to determine a dose-response relationship.- Consider alternative routes of administration if i.p. is not effective, though this may require formulation development.- Increase the dosing frequency (e.g., from once daily to twice daily), being mindful of potential toxicity.- Confirm PKR activation in your disease model through Western blot for phosphorylated PKR (p-PKR) in tissue lysates. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | - The administered dose is above the maximum tolerated dose (MTD).- Off-target effects of the inhibitor.- Vehicle-related toxicity. | - Reduce the dose and re-evaluate efficacy and toxicity.- Conduct a formal MTD study to establish a safe dose range.- Include a vehicle-only control group to rule out any adverse effects from the formulation.- Monitor animals closely for clinical signs of toxicity. |
| High variability in experimental results | - Inconsistent drug preparation and administration.- Biological variability within the animal cohort.- Issues with the disease model induction. | - Ensure consistent and accurate preparation of the dosing solution for every experiment.- Standardize the administration technique to minimize variability.- Increase the number of animals per group to improve statistical power.- Refine the disease model to ensure a consistent phenotype. |
| Difficulty in dissolving the compound | - Poor solubility of this compound in the chosen vehicle. | - Use a small amount of a solubilizing agent like DMSO, followed by dilution in a suitable aqueous buffer (e.g., saline, PBS).- Gentle warming and sonication can aid in dissolution.[2]- Always prepare the solution fresh before each use to avoid precipitation.[2] |
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various published in vivo studies.
| Animal Model | Species | Dose(s) | Route of Administration | Key Findings | Reference |
| Acute Excitotoxic Neuroinflammation | Rat | 60 µg/kg and 600 µg/kg | Intraperitoneal (i.p.) | The 600 µg/kg dose reduced neuronal loss and IL-1β production. | [1][2][6] |
| Sepsis-Induced Acute Kidney Injury | Mouse | Not specified, but used as a PKR inhibitor | Intraperitoneal (i.p.) | Attenuated renal inflammation and injury. | [5] |
| Neonatal Hypoxia-Ischemia | Rat | 100 µg/kg | Intraperitoneal (i.p.) | Reduced infarct volume and apoptosis. | [7] |
| Hepatocellular Carcinoma Xenograft | Mouse | 300 µg/kg/day | Intraperitoneal (i.p.) | Suppressed tumor growth and angiogenesis. | [9][10] |
| Colorectal Cancer | Not specified in vivo | 100-2000 nM (in vitro) | N/A | Suppressed cell proliferation in a dose-dependent manner. | [11] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound
-
Animal Model: Select the appropriate animal model for your disease of interest.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 100 µg/kg, 300 µg/kg, and 600 µg/kg this compound). A group size of 8-10 animals is recommended.
-
Drug Preparation: On each day of dosing, prepare a fresh stock solution of this compound in DMSO. Further dilute the stock solution with sterile saline to the final desired concentrations. The final DMSO concentration should be low (e.g., <5%) to avoid vehicle toxicity.
-
Administration: Administer the prepared solutions or vehicle control to the respective groups via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Endpoint Analysis: At the end of the study period, collect tissues of interest for downstream analysis. This may include:
-
Western Blot: To assess the levels of phosphorylated PKR (p-PKR), total PKR, phosphorylated eIF2α (p-eIF2α), and total eIF2α to confirm target engagement.
-
Histology/Immunohistochemistry: To evaluate tissue morphology and markers of disease pathology.
-
Biomarker Analysis: Measurement of relevant cytokines or other biomarkers in plasma or tissue homogenates.
-
-
Data Analysis: Analyze the data to determine the dose-dependent effects of this compound on the measured parameters and identify the optimal effective dose with minimal toxicity.
Visualizations
Signaling Pathway
Caption: The PKR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for in vivo dosage refinement of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound in vivo dosage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. C16 (drug) - Wikipedia [en.wikipedia.org]
- 5. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C16, a PKR inhibitor, suppresses cell proliferation by regulating the cell cycle via p21 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibitors of PKR improve glucose homeostasis in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of PKR-IN-C16 in primary neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of PKR-IN-C16, a specific inhibitor of RNA-dependent protein kinase (PKR), in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-binding site-directed inhibitor of the double-stranded RNA-dependent protein kinase (PKR).[1][2][3][4] By inhibiting PKR autophosphorylation, it can prevent the downstream signaling cascade that leads to translational arrest and apoptosis.[3][5] It has demonstrated neuroprotective properties by preventing apoptosis and inflammation in models of acute brain injury.[1][6][7]
Q2: Why am I observing cytotoxicity in my primary neuronal cultures with this compound?
A2: While this compound has neuroprotective effects, cytotoxicity can occur due to several factors, including:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and toxicity.
-
Prolonged Incubation Times: Continuous exposure to the inhibitor may disrupt essential cellular processes.
-
Suboptimal Culture Conditions: The health of primary neurons is critical, and factors like media composition, serum presence, and cell density can impact their sensitivity to compounds.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to neurons at higher concentrations.[1][2]
Q3: What is the recommended working concentration for this compound in primary neuronal cultures?
A3: The optimal concentration of this compound should be empirically determined for your specific neuronal culture system and experimental goals. Based on available literature, concentrations ranging from 100 nM to 1 µM have been used effectively.[6][8] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired inhibition of PKR without causing significant cell death.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][2] Prepare a concentrated stock solution (e.g., 10 mM in fresh DMSO) and store it at -20°C or -80°C for long-term stability.[3][6] For experiments, dilute the stock solution in your culture medium to the final desired concentration. It is recommended to prepare fresh dilutions for each experiment and to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased Neuronal Death (Observed via microscopy or cell viability assays) | 1. This compound concentration is too high. 2. Prolonged exposure to the inhibitor. 3. High final DMSO concentration in the culture medium. 4. Poor health of primary neuronal cultures. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a range of concentrations (e.g., 50 nM to 5 µM) and assess cell viability.2. Reduce the incubation time. Consider shorter treatment durations or a washout period.3. Ensure the final DMSO concentration is ≤ 0.1%. Prepare higher concentration stocks of this compound to minimize the volume of DMSO added to the culture.4. Optimize your primary neuronal culture protocol. Use serum-free media supplemented with B-27 or a similar supplement to enhance neuronal survival and limit glial proliferation.[9][10][11][12] Ensure proper coating of culture vessels (e.g., with poly-D-lysine or laminin).[13][14] |
| Inconsistent Results Between Experiments | 1. Variability in this compound preparation. 2. Inconsistent cell plating density. 3. Variability in the health of different batches of primary neurons. | 1. Prepare a large batch of this compound stock solution and aliquot it for single use to ensure consistency.2. Maintain a consistent cell plating density across all experiments, as this can influence neuronal survival and drug sensitivity.3. Standardize the isolation and culture protocol for primary neurons. Document and control all variables, including the age of the embryos/pups, dissection procedure, and media composition. |
| No or Low Efficacy of this compound | 1. This compound concentration is too low. 2. Degradation of the compound. 3. PKR is not the primary driver of the observed phenotype. | 1. Increase the concentration of this compound based on your dose-response data.2. Use a fresh stock of this compound. Avoid repeated freeze-thaw cycles of the stock solution.3. Confirm the involvement of the PKR pathway in your experimental model using alternative methods, such as siRNA-mediated knockdown of PKR, before relying solely on the inhibitor. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Reference |
| IC50 for PKR Autophosphorylation Inhibition | 210 nM | In vitro assay | [3] |
| IC50 for Rescuing PKR-Dependent Translation Block | 100 nM | In vitro assay | [3] |
| Effective Concentration (Neuroprotection) | 0.1 - 0.3 µM | SH-SY5Y cells (ER stress) | [6] |
| Effective Concentration (Amyloid β-induced Caspase-3 Activation) | 1 - 1000 nM | SH-SY5Y cells | [6] |
| In Vivo Effective Dose (Neuroprotection) | 600 µg/kg | Rat model of excitotoxicity | [1][7] |
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in primary neuronal cultures.
Materials:
-
Primary neuronal cultures in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for another 4 hours at 37°C or overnight at room temperature in the dark. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: PKR signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Imidazolo-oxindole PKR inhibitor C16 = 98 HPLC 608512-97-6 [sigmaaldrich.com]
- 3. PKR Inhibitor - CAS 608512-97-6 - Calbiochem | 527450 [merckmillipore.com]
- 4. C16 (drug) - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Serum-Free Media for Neural Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a serum-free supplement for primary neuron culture reveals the interplay of selenium and vitamin E in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of PKR-IN-C16 for PKR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The protein kinase R (PKR) inhibitor, PKR-IN-C16 (also known as C16 or Imoxin), is a widely used tool compound in research to investigate the roles of PKR in various cellular processes, including innate immunity, inflammation, and apoptosis. While often cited as a "specific" inhibitor, emerging evidence necessitates a critical evaluation of its selectivity profile. This guide provides an objective comparison of this compound's activity against its intended target and known off-targets, supported by experimental data, to aid researchers in the accurate interpretation of their findings.
Data Presentation: Unmasking the Selectivity Profile of this compound
Quantitative analysis of the inhibitory activity of this compound against a panel of protein kinases reveals significant off-target effects. The data presented below, collated from published studies, demonstrates that this compound can be more potent against certain off-target kinases than against PKR itself.
| Target Kinase | This compound IC50 (nM) | Classification | Reference |
| EIF2AK2 (PKR) | 141 - 210 | On-Target | [1] |
| FGFR2 | 31.8 | Off-Target | [1] |
| RET | 33.8 | Off-Target | [1] |
| CDK2 | Mentioned as inhibited | Off-Target | |
| CDK5 | Mentioned as inhibited | Off-Target |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
The data clearly indicates that researchers using this compound should exercise caution. For instance, at concentrations used to inhibit PKR (e.g., in the 100-500 nM range), significant inhibition of FGFR2 and RET would also be expected. This is particularly critical in experimental systems where these off-target kinases play important roles. Studies exploring the mechanistic role of PKR using this compound are potentially clouded by its poor selectivity profile as an ATP-competitive, Type I kinase inhibitor[2].
Mandatory Visualizations
To better understand the context of PKR inhibition and the methods used to assess it, the following diagrams are provided.
Caption: The PKR signaling pathway is activated by stress signals like dsRNA, leading to the inhibition of protein synthesis.
Caption: A generalized workflow for an in vitro radiometric kinase assay to determine inhibitor potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols for common kinase inhibition assays are essential.
In Vitro Radiometric Kinase Assay (Filter Binding Assay)
This method is a gold standard for measuring the activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Purified recombinant kinase (e.g., PKR)
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test inhibitor (this compound) dissolved in DMSO
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the purified kinase, and the substrate at their final desired concentrations.
-
Assay Initiation: In a 96-well plate, add the test inhibitor dilutions. To initiate the reaction, add the kinase/substrate master mix, followed by the ATP solution (a mix of non-radiolabeled and radiolabeled ATP). The final ATP concentration should be close to the Km of the kinase for ATP to accurately reflect competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.
-
Signal Detection: After drying the plate, add a scintillant to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Competition Binding Assay (DiscoverX)
This is a high-throughput, cell-free method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases and an immobilized ligand that binds to the active site of the kinase. A test compound that binds to the active site will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is then quantified using qPCR of the DNA tag.
Procedure Outline:
-
Reaction Setup: Kinases from a large panel are individually mixed with the test compound (this compound) and the immobilized ligand in the wells of a microplate.
-
Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates greater inhibition of binding. These values can be used to generate a selectivity profile across the kinome. For potent hits, a Kd (dissociation constant) can be determined by running the assay with a range of inhibitor concentrations.
Conclusion and Recommendations
The available data strongly suggests that This compound is not a specific inhibitor of PKR . Its potent activity against other kinases, such as FGFR2 and RET, and its reported inhibition of CDKs, means that phenotypic effects observed upon treatment with this compound cannot be solely attributed to the inhibition of PKR.
For researchers using or considering using this compound, the following is recommended:
-
Acknowledge Off-Target Effects: Be aware of the known off-targets and consider their potential contribution to the observed biological effects in your experimental system.
-
Use the Lowest Effective Concentration: Titrate the concentration of this compound to the lowest possible level that still elicits the desired on-target effect to minimize off-target inhibition.
-
Employ Orthogonal Approaches: Whenever possible, use additional, structurally distinct PKR inhibitors or genetic approaches (e.g., siRNA, CRISPR/Cas9) to validate that the observed phenotype is indeed a consequence of PKR inhibition.
-
Critical Data Interpretation: Interpret results obtained with this compound with caution, especially when making claims about the specific role of PKR.
The search for highly potent and selective PKR inhibitors is an ongoing effort in the field[2]. As new and more selective chemical probes become available, they will be invaluable tools for dissecting the complex biology of PKR with greater confidence.
References
A Comparative Guide to the Efficacy of PKR-IN-C16 and Other PKR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein kinase R (PKR) inhibitor, PKR-IN-C16, with other known inhibitors of the same target. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to PKR and its Inhibition
Protein kinase R (PKR) is a crucial mediator of the cellular stress response, playing a significant role in the innate immune system's defense against viral infections. Upon activation by double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation. This activation cascade leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key regulator of protein synthesis. Phosphorylation of eIF2α results in a general shutdown of cellular mRNA translation, thereby inhibiting viral replication. Beyond its antiviral role, PKR is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation. Given its central role in these pathways, PKR has emerged as a promising therapeutic target for a range of diseases, including viral infections, neurodegenerative disorders, and certain cancers.
This compound (also known as C16) is a specific, ATP-competitive inhibitor of PKR that has been utilized in numerous studies to probe the biological functions of this kinase. This guide compares its efficacy with other compounds targeting PKR.
Quantitative Comparison of PKR Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a comparator compound, LY2874455, against PKR and the off-target kinase FGFR2. This data is derived from a study that directly compared these inhibitors, providing a reliable basis for assessing their relative potency and selectivity.[1]
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) |
| This compound (C16) | PKR | 141 | FGFR2 | 31.8 |
| LY2874455 | PKR | 843 | FGFR2 | 1.27 |
Data from a comparative study illustrates the potency and selectivity of the inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for biochemical and cell-based assays commonly used to evaluate PKR inhibitors.
Biochemical Assay: In Vitro PKR Autophosphorylation Inhibition
This assay directly measures the ability of a compound to inhibit the autophosphorylation of purified PKR, a critical step in its activation.
Materials:
-
Recombinant human PKR enzyme
-
[γ-³²P]ATP (radiolabeled)
-
dsRNA activator (e.g., poly(I:C))
-
PKR inhibitor compounds (e.g., this compound)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
Quench solution (e.g., 20 mM Tris pH 8.0, 100 mM EDTA, 0.2% SDS)
-
Nitrocellulose filters
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, recombinant PKR (e.g., 200 nM), and the dsRNA activator at a concentration known to induce optimal PKR activation.
-
Add varying concentrations of the PKR inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the quench solution.
-
Spot the reaction mixtures onto nitrocellulose filters.
-
Wash the filters to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated ³²P on the filters using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cellular PKR Phosphorylation Inhibition
This assay assesses the ability of a compound to inhibit PKR activation within a cellular context.
Materials:
-
A suitable human cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
PKR activator (e.g., poly(I:C) for transfection)
-
PKR inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PKR (e.g., Thr446 or Thr451) and anti-total PKR
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PKR inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Transfect the cells with a PKR activator like poly(I:C) to induce PKR autophosphorylation.
-
After an appropriate incubation period (e.g., 4-6 hours), wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the cell lysates.
-
Probe the membrane with primary antibodies against phospho-PKR and total PKR.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities for phospho-PKR and total PKR. Normalize the phospho-PKR signal to the total PKR signal for each treatment condition.
-
Calculate the percentage of inhibition of PKR phosphorylation at each inhibitor concentration and determine the IC50 value.
Visualizing Key Processes
To better understand the context of PKR inhibition, the following diagrams illustrate the PKR signaling pathway and the workflows of the described experimental assays.
Caption: The PKR signaling pathway, from activation by dsRNA to downstream cellular effects and the point of inhibition by compounds like this compound.
Caption: Workflow for a biochemical assay to determine the in vitro inhibition of PKR autophosphorylation.
Caption: A generalized workflow for a cell-based assay to measure the inhibition of PKR phosphorylation in a cellular environment.
Discussion of Efficacy and Selectivity
The data presented in the comparison table highlights a critical aspect of inhibitor efficacy: the trade-off between potency and selectivity. This compound is a potent inhibitor of PKR with an IC50 of 141 nM.[1] However, it also demonstrates significant activity against FGFR2, with an even lower IC50 of 31.8 nM, indicating a lack of selectivity in this context.[1] This off-target activity is an important consideration for researchers, as it could lead to confounding effects in experimental systems where FGFR2 signaling is relevant.
In contrast, LY2874455, while being a much less potent inhibitor of PKR (IC50 of 843 nM), shows high selectivity for its primary target, FGFR2 (IC50 of 1.27 nM).[1]
The choice of inhibitor will, therefore, depend on the specific research question. For studies where high potency against PKR is the primary requirement and potential off-target effects on kinases like FGFR2 are less of a concern or can be controlled for, this compound may be a suitable tool. However, for experiments demanding high selectivity to dissect the specific roles of PKR, a more selective, albeit potentially less potent, inhibitor might be preferable, or the use of genetic knockdown/knockout approaches should be considered to complement pharmacological studies.
Conclusion
This compound is a valuable tool for studying the roles of PKR in various biological processes due to its potent inhibitory activity. However, researchers must be aware of its potential for off-target effects, particularly on kinases such as FGFR2. The provided data and experimental protocols offer a foundation for the rational selection and use of PKR inhibitors in research and drug development. Future efforts in this field will likely focus on the development of inhibitors with both high potency and improved selectivity profiles to enable a more precise therapeutic and experimental targeting of PKR.
References
C16 Treatment Effectively Reduces Phosphorylated PKR Levels: A Western Blot Validation Guide
For researchers in drug development and cellular biology, the precise validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of the use of C16, a potent and specific inhibitor of double-stranded RNA-activated protein kinase (PKR), in reducing the levels of its phosphorylated, active form (p-PKR). The data presented herein, validated by Western blot analysis, demonstrates the efficacy of C16 and offers a comparison with other potential alternatives.
C16 Mediated Reduction of p-PKR: Quantitative Analysis
C16, also known as Imoxin or GW506033X, is a selective inhibitor of PKR, a crucial enzyme involved in cellular stress responses, antiviral defense, and apoptosis.[1][2] Its inhibitory action prevents the autophosphorylation of PKR, thereby blocking its downstream signaling cascade.[3][4]
Experimental data from multiple studies consistently demonstrate a dose-dependent reduction in p-PKR levels upon treatment with C16. In a study on hepatocellular carcinoma (HCC) cells, treatment with C16 resulted in a significant decrease in the ratio of phosphorylated PKR to total PKR.[5][6] Similarly, in a model of sepsis-induced acute kidney injury, C16 treatment effectively suppressed the phosphorylation of PKR.[7]
The following table summarizes the quantitative data from a representative study on the dose-dependent effect of C16 on p-PKR levels in Huh7 HCC cells.
| C16 Concentration (nM) | Phosphorylated PKR / Total PKR Ratio (Normalized) |
| 0 (Control) | 1.00 |
| 500 | Reduced |
| 1000 | Further Reduced |
| 2000 | Maximally Reduced |
| 3000 | Maximally Reduced |
Data adapted from a study on hepatocellular carcinoma cells, showing a dose-dependent decrease in p-PKR levels with C16 treatment. The exact numerical values for the reduction were not provided in the source, hence the descriptive representation.[5]
Comparative Analysis with Alternative PKR Inhibitors
While C16 is a widely used and effective PKR inhibitor, other compounds also exhibit inhibitory activity against this kinase. A comparative overview of these alternatives is essential for experimental design and interpretation.
| Inhibitor | Mechanism of Action | Notes |
| C16 | ATP-binding site-directed inhibitor, blocks autophosphorylation.[3][5] | Highly specific and potent, with an IC50 of 186-210 nM.[3] Widely used in in vitro and in vivo studies.[5][7][8] |
| 2-Aminopurine (2-AP) | A general ATP analog that inhibits various kinases, including PKR. | Lacks specificity compared to C16, which can lead to off-target effects. |
| Luteolin | A natural flavonoid that has been identified as a PKR inhibitor.[9] | May offer a natural alternative, but its potency and specificity in direct comparison to C16 require further investigation. |
Experimental Protocols
Western Blot Validation of p-PKR Levels
This protocol outlines the key steps for validating the reduction of p-PKR levels following C16 treatment using Western blotting.
1. Cell Culture and C16 Treatment:
-
Seed cells (e.g., Huh7, SH-SY5Y, or other relevant cell lines) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of C16 (e.g., 0, 500, 1000, 2000, 3000 nM) for a predetermined duration (e.g., 24 hours).[5] A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for phosphorylated PKR (e.g., anti-p-PKR Thr446 or Thr451) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total PKR and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and calculate the ratio of p-PKR to total PKR.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for Western blot validation of p-PKR reduction.
Caption: Simplified signaling pathway of PKR activation and its inhibition by C16.
Caption: Comparison of different PKR inhibitor alternatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. C16 (drug) - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Phospho-PKR (Thr446) Antibody | Cell Signaling Technology [cellsignal.com]
validating the neuroprotective effects of PKR-IN-C16 in different disease models
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective therapeutics is in a constant state of evolution, with novel compounds continually emerging. Among these, PKR-IN-C16, a specific inhibitor of the double-stranded RNA-activated protein kinase (PKR), has garnered significant attention for its potential to mitigate neuronal damage across various disease models. This guide provides a comprehensive comparison of this compound's neuroprotective effects, presenting supporting experimental data, detailed methodologies, and a visual representation of its mechanism of action.
Performance Comparison of Neuroprotective Agents
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other neuroprotective agents or control conditions in different disease models.
Table 1: Neonatal Hypoxia-Ischemia Model
| Treatment Group | Infarct Ratio (%) | Apoptosis (TUNEL-positive cells, IOD/area) | Pro-inflammatory Cytokine mRNA Expression (Fold Change vs. Control) | Reference |
| Control | - | - | TNF-α: ~1, IL-6: ~1, IL-1β: ~1 | [1][2] |
| Hypoxia-Ischemia (HI) + Vehicle | 23.6 ± 7.1 | 0.000512 ± 0.000121 | TNF-α: Increased, IL-6: Increased, IL-1β: Increased | [1][2] |
| HI + this compound (100 µg/kg) | 9.3 ± 4.9 | 0.000101 ± 0.000099 | TNF-α: Reduced vs. HI, IL-6: Reduced vs. HI, IL-1β: Reduced vs. HI | [1][2] |
IOD: Integrated Optical Density
Table 2: Acute Excitotoxicity Model (Quinolinic Acid-Induced)
| Treatment Group | Neuronal Loss Reduction (%) | Cleaved Caspase-3 Positive Neuron Reduction (%) | IL-1β Inhibition (%) | Reference |
| Quinolinic Acid (QA) + Vehicle | - | - | - | [3] |
| QA + this compound (600 µg/kg) | 47 | 37 | 97 | [3] |
Table 3: HIV-gp120 Induced Neuronal Injury Model
| Treatment Group | Discrimination Index (Novel Object Recognition Test) | Neuronal Morphology (CA1 region) | Reference |
| gp120 + Vehicle | Significantly decreased | Disordered cells, reduced neuron numbers | [4] |
| gp120 + this compound | Significantly improved vs. gp120 + Vehicle | Resembled control group | [4] |
| gp120 + Memantine | Significantly improved vs. gp120 + Vehicle | Not specified | [4] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Neuroprotection Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Neonatal Hypoxia-Ischemia (HI) Model
-
Animal Model: Postnatal day 7 (P7) Sprague-Dawley rats are utilized, as their brain maturation is comparable to that of a human newborn.[1]
-
Induction of HI:
-
Drug Administration: this compound (100 µg/kg) or vehicle is administered via intraperitoneal injection immediately after the hypoxic insult.[1][2]
-
Assessment of Neuroprotection:
-
Infarct Volume: 24 hours post-HI, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified as a percentage of the total brain area.[1]
-
Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to identify apoptotic cells. The integrated optical density (IOD) per area is calculated.[1]
-
Gene Expression: Real-time quantitative PCR is used to measure the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain tissue at various time points post-HI.[1][2]
-
Western Blot: Protein levels of phosphorylated NF-κB p65 are measured to assess the inflammatory signaling pathway.[1]
-
Acute Excitotoxicity Model
-
Animal Model: 10-week-old normotensive rats are used.[3]
-
Induction of Excitotoxicity: A unilateral stereotactic injection of quinolinic acid (QA) is made into the striatum to induce an excitotoxic lesion with a significant neuroinflammatory component.[3]
-
Drug Administration: this compound (600 µg/kg) or vehicle is administered intraperitoneally at 24 hours and 2 hours before, and 24 hours after the QA injection.[3]
-
Assessment of Neuroprotection:
-
Neuronal Loss: Brain sections are stained with Hematoxylin & Eosin (H&E), and the extent of neuronal loss in the striatum is quantified.[3]
-
Apoptosis: Immunofluorescent staining for cleaved caspase-3 is performed to identify and quantify apoptotic neurons.[3]
-
Cytokine Levels: A Luminex assay is used to measure the levels of various cytokines, including IL-1β, in the striatal tissue.[3]
-
HIV-gp120 Induced Neuronal Injury Model
-
In Vivo Model: The specific rat model and method of gp120 administration are detailed in the primary literature.[4]
-
Drug Administration: this compound and Memantine are administered to respective groups of animals.[4]
-
Assessment of Neuroprotection:
-
Cognitive Function: The Novel Object Recognition Test (NORT) is used to assess short-term memory. The discrimination index is calculated to quantify cognitive performance.[4]
-
Histology: Nissl staining is performed on brain sections to observe morphological changes in the CA1 region of the hippocampus, including neuronal organization and number.[4]
-
In Vitro Assays:
-
Cell Viability and Damage: MTT and LDH assays are conducted on PC12 cells to assess cell viability and cytotoxicity, respectively.
-
Apoptosis: Acridine orange/ethidium bromide (AO/EB) double staining is used to visualize live, apoptotic, and necrotic PC12 cells.
-
Gene Expression: RT-qPCR is employed to measure the relative mRNA expression of PKR and downstream signaling molecules (IRE1α, JNK, GRP78, and CHOP).[4]
-
-
This guide provides a foundational understanding of the neuroprotective efficacy of this compound in comparison to other agents and control conditions. The detailed protocols and visual aids are intended to support further research and development in the critical area of neuroprotective therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 4.3. Neonatal Hypoxic–Ischemic Encephalopathy (HIE) Rat Model [bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocol to optimize the Rice-Vannucci rat pup model of perinatal asphyxia to ensure predictable hypoxic-ischemic cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of PKR-IN-C16 with other kinases
A Guide for Researchers in Kinase Drug Discovery
This guide provides a comparative analysis of the kinase inhibitor PKR-IN-C16, focusing on its cross-reactivity with other kinases. The information herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the inhibitor's selectivity profile. Data is presented in a comparative format, supported by detailed experimental protocols and visual diagrams to elucidate key pathways and workflows.
Introduction to this compound and Kinase Selectivity
This compound (also known as C16) is a specific inhibitor of the double-stranded RNA-activated protein kinase (PKR), a crucial mediator of cellular stress responses.[1][2] PKR plays a significant role in apoptosis, inflammation, and the innate immune response.[3][4][5][6] As with any kinase inhibitor, understanding its selectivity is paramount. Off-target effects can lead to unforeseen cellular responses and potential toxicity, making cross-reactivity studies a critical step in the validation of a chemical probe and in the drug development pipeline.
This guide summarizes the known selectivity of this compound against a panel of related and unrelated kinases, providing a quantitative basis for experimental design and interpretation of results.
The PKR Signaling Pathway
PKR is a serine-threonine kinase that is activated by various stress signals, most notably viral double-stranded RNA (dsRNA).[5] Upon activation, PKR dimerizes and autophosphorylates, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[6][7] This action halts protein synthesis, a key cellular defense mechanism against viral replication.[7] PKR is also involved in modulating other signaling pathways, including NF-κB and p38 MAPK, thereby influencing inflammation and apoptosis.[3][4]
Cross-Reactivity Profile of this compound
While this compound is reported as a specific PKR inhibitor, quantitative screening against a broad kinase panel reveals interactions with other kinases.[8][9] The following table summarizes the inhibitory activity of this compound against a selection of kinases at a concentration of 1 µM. This concentration is a standard starting point for identifying potential off-target activities.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| PKR (EIF2AK2) | eIF2AK | 85% | ~200 [10] |
| FGFR2 | Tyrosine Kinase | 93% - 95%[8] | 31.8[8] |
| Aurora A | Serine/Threonine | Moderate | 11.1 (by LY2874455)[8] |
| RET | Tyrosine Kinase | Moderate | 33.8[8] |
| FGFR3 | Tyrosine Kinase | Low | 478[8] |
Note: Data is compiled from computational predictions and subsequent experimental validations.[8] The IC50 value for Aurora A is inferred from a compound with high pocket similarity. The percentage of inhibition can vary based on assay conditions.
Experimental Protocols
The determination of kinase inhibition is crucial for selectivity profiling. Below is a generalized protocol for an in vitro kinase assay, which is a common method for assessing the potency and selectivity of inhibitors like this compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction. A lower ATP level corresponds to higher kinase activity.
Objective: To measure the percentage of kinase activity inhibition by this compound.
Materials:
-
Purified kinase enzymes (e.g., PKR, FGFR2, etc.)
-
Kinase-specific substrate peptides or proteins
-
This compound (or other test compounds)
-
Kinase buffer (containing MgCl2 and other necessary co-factors)[11]
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[12]
-
384-well assay plates
-
Multichannel pipettes and a luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound solution (or vehicle control) to each well.[13]
-
Kinase Addition: Add 2 µL of the kinase working stock to each well.[13]
-
Initiation of Reaction: Add 2 µL of the ATP/Substrate working stock to initiate the kinase reaction.[13] The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]
-
Detection: Add 5 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are determined by fitting the dose-response data to a suitable model.
Interpretation and Conclusion
The data indicates that while this compound is a potent inhibitor of PKR, it also exhibits significant inhibitory activity against other kinases, particularly FGFR2.[8] This cross-reactivity is an important consideration for researchers using C16 as a chemical probe to study PKR function. The off-target effects on FGFR2 and other kinases could confound the interpretation of cellular and in vivo experiments.
Therefore, when using this compound, it is recommended to:
-
Use the lowest effective concentration to minimize off-target effects.
-
Employ secondary, structurally unrelated PKR inhibitors to confirm phenotypes.
-
Conduct counter-screening experiments in cell lines with known dependencies on identified off-targets (e.g., FGFR2-dependent cell lines).
This comparative guide underscores the importance of comprehensive selectivity profiling in the field of kinase inhibitor research. Objective evaluation of cross-reactivity data is essential for the rigorous validation of chemical probes and the successful development of targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase R - Wikipedia [en.wikipedia.org]
- 5. PKR - Mediating cellular stress responses through multiple signaling pathways | Antibody News: Novus Biologicals [novusbio.com]
- 6. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 7. Reactome | PKR-mediated signaling [reactome.org]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
A Comparative Analysis of PKR-IN-C16: In Vitro Efficacy and In Vivo Therapeutic Potential
An objective guide for researchers and drug development professionals on the comparative performance of the PKR inhibitor, PKR-IN-C16, in preclinical studies.
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of this compound, a specific inhibitor of the double-stranded RNA-dependent protein kinase (PKR). The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of this compound across various disease models.
Data Presentation: In Vitro vs. In Vivo Quantitative Results
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, offering a clear comparison of its efficacy in different experimental settings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect |
| Huh7 (Hepatocellular Carcinoma) | MTS Assay | 500-3000 nM | Dose-dependent suppression of cell proliferation.[1] |
| Huh7 (Hepatocellular Carcinoma) | Western Blot | >2000 nM | Maximum decrease in the phosphorylated PKR:total PKR ratio.[1][2] |
| Huh7 (Hepatocellular Carcinoma) | Real-time RT-PCR | 2000 nM | Significant downregulation of VEGF-A, VEGF-B, PDGF-A, PDGF-B, FGF-2, EGF, and HGF mRNAs.[2][3] |
| SH-SY5Y (Neuroblastoma) | Cell Viability Assay | 0.1 or 0.3 µM (24h) | Protection against neuronal cell death induced by endoplasmic reticulum stress.[4] |
| SH-SY5Y (Neuroblastoma) | Western Blot | 1-1000 nM (4h) | Prevention of PKR phosphorylation and caspase-3 activation induced by Amyloid β.[4] |
| HCT116, HT29 (Colorectal Cancer) | MTS Assay | 100-2000 nM | Dose-dependent suppression of cell proliferation.[5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings |
| Acute Excitotoxic Rat Model (Quinolinic Acid-induced) | 600 µg/kg C16 | 47% decrease in neuronal loss.[1] |
| 37% decrease in the number of positive cleaved caspase-3 neurons.[1] | ||
| 97% inhibition of the increase in IL-1β levels.[1][4] | ||
| Neonatal Hypoxia-Ischemia Rat Model | Intraperitoneal C16 | Significant reduction in infarct volume and apoptosis ratio.[6] |
| Reduced mRNA expression of proinflammatory cytokines (TNF-α, IL-6, IL-1β).[6] | ||
| Dramatic suppression of p65 phosphorylation (NF-κB activation).[6] | ||
| Hepatocellular Carcinoma (Huh7) Xenograft Mouse Model | 300 µg/kg C16 (i.p.) | Suppression of tumor growth.[3] |
| Drastic decrease in microvessel density (angiogenesis) in tumor tissues.[2] | ||
| Suppression of PKR phosphorylation over time, with effects persisting for at least 24 hours.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Methodologies
-
Cell Culture and Treatment:
-
Hepatocellular carcinoma (Huh7), neuroblastoma (SH-SY5Y), and colorectal cancer (HCT116, HT29) cell lines were cultured in appropriate media and conditions.
-
This compound, solubilized in DMSO, was added to the cell cultures at the concentrations and for the durations specified in the data tables. Control cells were treated with DMSO.
-
-
Cell Viability (MTS) Assay:
-
Cells were seeded in 96-well plates and treated with varying concentrations of this compound.
-
At specified time points, MTS reagent was added to each well, and the plates were incubated.
-
The absorbance at 450 nm was measured to quantify cell viability.
-
-
Western Blot Analysis:
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membranes were incubated with primary antibodies against total PKR, phosphorylated PKR, and other proteins of interest (e.g., caspase-3, p65, p21), followed by incubation with secondary antibodies.
-
Protein bands were visualized and quantified.
-
-
Real-time Reverse Transcription PCR (RT-PCR):
-
Total RNA was extracted from treated cells and reverse-transcribed into cDNA.
-
Real-time PCR was performed using specific primers for genes of interest (e.g., VEGF, PDGF, FGF, EGF, HGF, p21).
-
Gene expression levels were normalized to a housekeeping gene.
-
In Vivo Methodologies
-
Animal Models:
-
Acute Excitotoxic Rat Model: Inflammation was induced by unilateral striatal injection of quinolinic acid in normotensive rats.
-
Neonatal Hypoxia-Ischemia Rat Model: Neonatal rats were subjected to hypoxia-ischemia to induce brain injury.
-
Hepatocellular Carcinoma Xenograft Mouse Model: Human HCC cells (Huh7) were subcutaneously inoculated into immunodeficient mice.
-
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.) at the doses indicated in the data tables.
-
-
Immunohistochemistry:
-
Tumor tissues or brain sections were fixed, sectioned, and stained with antibodies against specific markers (e.g., CD31 for microvessel density, cleaved caspase-3 for apoptosis).
-
Stained sections were visualized and quantified using microscopy.
-
-
Biochemical and Molecular Analysis:
-
Brain or tumor tissues were collected for Western blot analysis (to measure protein levels and phosphorylation) and RT-PCR (to measure mRNA levels of cytokines).
-
Cytokine levels in brain tissue were also assessed using Luminex assays.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: The inhibitory effect of this compound on the PKR signaling pathway.
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different imidazolo-oxindole PKR inhibitors
In the landscape of therapeutic drug discovery, the double-stranded RNA-activated protein kinase (PKR) has emerged as a critical target for a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and viral infections. Among the various classes of PKR inhibitors, the imidazolo-oxindole scaffold has garnered significant attention. This guide provides a detailed head-to-head comparison of different imidazolo-oxindole PKR inhibitors, presenting supporting experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction to PKR and its Signaling Pathway
PKR is a serine/threonine kinase that plays a central role in the cellular stress response.[1] Upon activation by double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation. Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, which serves as a defense mechanism to restrict viral propagation.[1] Beyond its antiviral role, PKR is implicated in the regulation of apoptosis and inflammation through various signaling cascades.
Below is a diagram illustrating the canonical PKR signaling pathway.
Caption: The PKR signaling pathway is initiated by dsRNA binding, leading to PKR activation and subsequent downstream effects.
The Imidazolo-oxindole Scaffold: A Promising Class of PKR Inhibitors
The imidazolo-oxindole core structure has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors. For PKR, inhibitors based on this scaffold, such as the well-characterized compound C16, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its autophosphorylation and subsequent activation.[2][3]
Head-to-Head Performance Comparison
Currently, the most extensively studied imidazolo-oxindole PKR inhibitor is C16 (also known as Imoxin). While other derivatives have been synthesized, publicly available, direct head-to-head comparative data with detailed quantitative analysis for other specific imidazolo-oxindole analogs remains limited. Therefore, this comparison will focus on the well-documented performance of C16, which serves as a benchmark for this class of inhibitors.
| Inhibitor | Chemical Structure | IC50 (PKR) | Mechanism of Action | Key Biological Effects |
| C16 | 8-(1H-Imidazol-5-ylmethylene)-6,8-dihydro-7H-pyrrolo[2,3-g]benzothiazol-7-one | ~210 nM[4][5] | ATP-competitive inhibitor of PKR autophosphorylation.[2][3] | - Rescues PKR-dependent translational block.[4] - Neuroprotective effects in models of neuroinflammation and excitotoxicity.[4] - Reduces apoptosis and production of pro-inflammatory cytokines.[4] |
Experimental Methodologies
The evaluation of imidazolo-oxindole PKR inhibitors typically involves a series of biochemical, cellular, and in vivo assays to determine their potency, selectivity, and therapeutic potential.
Biochemical Assays: In Vitro Kinase Inhibition
The primary method to determine the potency of a PKR inhibitor is through in vitro kinase assays. These assays directly measure the enzymatic activity of purified PKR in the presence of varying concentrations of the inhibitor.
Typical Experimental Workflow:
Caption: A generalized workflow for determining the in vitro potency of PKR inhibitors.
Detailed Protocol for a Representative In Vitro Kinase Assay:
-
Reaction Setup: In a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), purified recombinant human PKR is incubated with varying concentrations of the imidazolo-oxindole inhibitor.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of ATP (often including a radiolabeled γ-³²P-ATP for detection) and a purified substrate, such as the recombinant eIF2α protein.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or autoradiography film to visualize the incorporation of the radiolabeled phosphate into the substrate.
-
Quantification: The intensity of the phosphorylated substrate band is quantified using densitometry.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Assays: Target Engagement and Downstream Effects
Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage with its target (PKR), and modulate its downstream signaling pathways in a physiological context.
Common Cellular Assays Include:
-
Western Blot Analysis: This technique is used to measure the levels of phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α) in cells treated with a PKR activator (e.g., poly(I:C), a synthetic dsRNA analog) in the presence or absence of the inhibitor. A reduction in the levels of p-PKR and p-eIF2α indicates successful target engagement and inhibition.
-
Cell Viability and Apoptosis Assays: To assess the cytoprotective effects of the inhibitors, cells are often challenged with a pro-apoptotic stimulus (e.g., thapsigargin, which induces ER stress and activates PKR). Cell viability can be measured using assays such as the MTT or CellTiter-Glo assay. Apoptosis can be quantified by measuring caspase-3/7 activity or by flow cytometry using Annexin V staining.
-
Reporter Gene Assays: A luciferase reporter gene under the control of a promoter that is sensitive to the translational block induced by PKR activation can be used. Inhibition of PKR by a compound would lead to an increase in luciferase expression.
Experimental Workflow for a Cellular Western Blot Assay:
Caption: A typical workflow for assessing the cellular activity of PKR inhibitors using Western blotting.
Conclusion
References
Confirming the On-Target Effects of PKR-IN-C16 with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor PKR-IN-C16 with genetic knockout models for validating the on-target effects of inhibiting the double-stranded RNA-activated protein kinase (PKR). Understanding the specific engagement of a therapeutic compound with its intended target is crucial for preclinical and clinical development. Here, we present experimental data and detailed protocols to objectively assess the on-target activity of this compound.
Differentiating On-Target vs. Off-Target Effects
A key challenge in drug development is ensuring that the observed biological effects of a compound are a direct result of its interaction with the intended target and not due to off-target activities.[1] Genetic knockouts, where the gene encoding the target protein is deleted, provide a powerful tool for this validation.[2] If a small molecule inhibitor (like this compound) produces a phenotype that is absent in the knockout model, it strongly suggests the inhibitor is acting on-target. Conversely, if the inhibitor still produces an effect in a knockout system, it may indicate the presence of off-target interactions.
Comparative Efficacy: this compound vs. PKR Knockout
The following tables summarize the expected outcomes when comparing the effects of this compound to a PKR knockout background across various cellular assays. The data presented is a synthesis of findings from multiple studies.
| Assay | Wild-Type Cells + this compound | PKR Knockout (PKR-/-) Cells | PKR Knockout (PKR-/-) Cells + this compound | Interpretation of On-Target Effect |
| PKR Phosphorylation (p-PKR) | Decreased | Absent | Absent | This compound directly inhibits PKR autophosphorylation. |
| eIF2α Phosphorylation (p-eIF2α) | Decreased | Decreased | Decreased | Both genetic knockout and pharmacological inhibition of PKR reduce downstream substrate phosphorylation. |
| Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α) | Decreased[3][4] | Decreased | Decreased | Confirms PKR's role in inflammatory signaling and the on-target effect of the inhibitor. |
| Cell Viability/Apoptosis (in response to stress) | Increased (protective)[3][5] | Increased (protective) | Increased (protective) | Demonstrates that the protective effect of this compound is mediated through its inhibition of PKR. |
| Viral Replication | Variable (can be pro- or anti-viral depending on the virus)[1][6] | Variable (can be pro- or anti-viral depending on the virus)[6] | Similar to PKR knockout alone | The effect of this compound on viral replication should mirror the phenotype of the PKR knockout if it is on-target. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and validate these findings.
Western Blot for Phosphorylated PKR (p-PKR)
This protocol is designed to detect the phosphorylation status of PKR, a direct measure of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Primary antibodies: anti-phospho-PKR (Thr451) and anti-total PKR.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.[7]
-
Membrane Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-p-PKR and anti-total PKR) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.[7]
Cell Viability (MTS) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
96-well cell culture plates.
-
MTS reagent.
-
Phenazine methosulfate (PMS) solution.
-
Plate reader capable of measuring absorbance at 490 nm.[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or a vehicle control and the desired stress-inducing agent.
-
MTS Addition: Add a mixture of MTS and PMS solution to each well.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[11]
Luciferase Reporter Assay for eIF2α Phosphorylation
This assay indirectly measures the phosphorylation of eIF2α by assessing the translational repression of a reporter gene.
Materials:
-
Luciferase reporter plasmid containing a 5' upstream open reading frame (uORF) that regulates the translation of the downstream luciferase gene.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.[13]
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24-48 hours, treat the cells with this compound or vehicle, along with a PKR activator (e.g., poly(I:C)).
-
Cell Lysis: Lyse the cells according to the dual-luciferase reporter assay system protocol.[13][14]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates an increase in eIF2α phosphorylation.
Visualizing the Logic and Pathways
The following diagrams illustrate the PKR signaling pathway, the experimental workflow for target validation, and the logical relationship between pharmacological inhibition and genetic knockout.
Caption: The PKR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of double-stranded RNA-dependent protein kinase prevents oxytosis and ferroptosis in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The specific PKR inhibitor C16 prevents apoptosis and IL-1β production in an acute excitotoxic rat model with a neuroinflammatory component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Protein Kinase R (PKR) Plays a Pro-Viral Role in Mammarenavirus Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. med.emory.edu [med.emory.edu]
Safety Operating Guide
Proper Disposal of PKR-IN-C16: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PKR-IN-C16, an imidazolo-oxindole derivative and selective inhibitor of RNA-dependent protein kinase (PKR). Understanding and implementing these procedures is critical for ensuring laboratory safety and regulatory compliance.
This compound is classified as a combustible solid and requires disposal as hazardous chemical waste. Improper disposal can pose safety risks and violate environmental regulations. The following procedures outline the necessary steps for the safe handling and disposal of this compound in various forms.
Disposal Procedures for this compound
The proper disposal route for this compound depends on its form—unadulterated solid, unused solution, or contaminated labware. All forms must be treated as hazardous waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired pure this compound powder.
-
Solution Waste: Unused solutions of this compound, typically dissolved in solvents like DMSO.
-
Contaminated Waste: Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound.
Segregate these waste streams into designated, compatible containers to prevent accidental chemical reactions.
Step 2: Packaging and Labeling
-
Use separate, clearly labeled, and leak-proof containers for each type of waste.
-
Ensure containers are made of a material compatible with the waste. For instance, solutions containing organic solvents should be stored in appropriate solvent-safe containers.
-
The label on each container must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and any solvents present with their approximate concentrations.
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area, away from ignition sources, and incompatible materials.[1][2]
-
Combustible solids should be stored in a cool, dry, and well-ventilated location.[1][2]
-
Ensure all waste containers are tightly sealed to prevent spills or the release of vapors.
Step 4: Disposal Request and Collection
-
Do not dispose of any form of this compound waste in the regular trash or down the drain.[3][4]
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Follow your organization's specific procedures for requesting a hazardous waste pickup.
Summary of Disposal Information
| Waste Type | Container Requirements | Disposal Method | Key Precautions |
| Solid this compound | Labeled, sealed, compatible container | Hazardous waste collection by EHS | Avoid creating dust. Store away from ignition sources. |
| This compound Solutions | Labeled, sealed, solvent-compatible container | Hazardous waste collection by EHS | Segregate from incompatible waste streams. |
| Contaminated Labware | Labeled, sealed, puncture-resistant container | Hazardous waste collection by EHS | Do not overfill containers. |
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols for the handling of combustible solids and chemical waste. Specific experimental use of this compound can be found in various research articles, which may provide additional context on handling but typically do not detail disposal procedures. The disposal guidelines provided here are derived from general chemical safety information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PKR-IN-C16
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Use of the PKR Inhibitor, PKR-IN-C16.
This document provides critical safety protocols, logistical plans for handling and disposal, and detailed experimental methodologies for the use of this compound, a potent and selective inhibitor of double-stranded RNA-dependent protein kinase (PKR). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Logistics: Operational and Disposal Plan
This compound is a combustible solid and requires careful handling to prevent ignition and exposure.[1][2][3] While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling similar laboratory chemicals.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety glasses or goggles | Must be ANSI-approved and provide splash protection. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. For prolonged contact or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use and use proper removal technique to avoid skin contact.[2] |
| Body Protection | Laboratory coat | A flame-resistant lab coat is required and should be fully buttoned with sleeves of sufficient length to cover the wrists.[2] |
| Respiratory Protection | Not generally required | Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If work outside a fume hood is unavoidable, a risk assessment should be performed to determine if a respirator is necessary.[1][3] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect from spills. |
Handling and Storage
| Aspect | Procedure |
| Receiving | Inspect packaging for damage upon receipt. |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][3] Keep container tightly closed. For long-term storage of stock solutions, -20°C or -80°C is recommended.[5] |
| Weighing | Weigh the solid compound inside a chemical fume hood to minimize inhalation risk. |
| Solution Preparation | Prepare solutions in a chemical fume hood. This compound is soluble in DMSO.[6] |
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. This includes unused compound and any contaminated materials such as weigh boats and paper.[10][11] |
| Liquid Waste | Collect in a sealed, compatible, and clearly labeled waste container. Do not mix with incompatible waste streams.[10][11] |
| Contaminated Sharps | Dispose of in a designated sharps container. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous waste. Deface the label before disposing of the container in regular trash.[12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from a study on hepatocellular carcinoma cells.[3][13]
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Huh7 cells (or other cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 500, 1000, 2000, 3000 nM).[13] The final DMSO concentration in the wells should be less than 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Western Blot Analysis of PKR Phosphorylation
This protocol is a general guide based on methodologies from multiple studies.[1][13][14][15]
Objective: To assess the inhibitory effect of this compound on the autophosphorylation of PKR.
Materials:
-
Cells or tissue lysates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-phospho-PKR (Thr451), anti-total PKR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell/Tissue Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. For tissue samples, administer this compound to the animal model as required.[3][14] Lyse the cells or homogenize the tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-PKR overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PKR to normalize the levels of phosphorylated PKR.
In Vivo Xenograft Mouse Model
This protocol is based on a study investigating the anti-tumor effects of this compound.[3][13]
Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c-nu/nu)
-
Hepatocellular carcinoma cells (e.g., Huh7)
-
This compound
-
Vehicle for injection (e.g., sterile saline, DMSO, or a formulation with Cremophor EL)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inoculate 3 x 10⁶ Huh7 cells into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers once the tumors are palpable. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 300 µg/kg) and schedule (e.g., daily or every other day).[3][13] The control group should receive vehicle injections.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry, or RT-PCR).[3]
Visualizing the Mechanism of Action
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
PKR Signaling Pathway and Inhibition by this compound
Caption: PKR activation, downstream signaling, and inhibition by this compound.
References
- 1. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of PKR/eIF2α Signaling Pathway in Prognosis of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB activation by double-stranded-RNA-activated protein kinase (PKR) is mediated through NF-kappaB-inducing kinase and IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Activation by Double-Stranded-RNA-Activated Protein Kinase (PKR) Is Mediated through NF-κB-Inducing Kinase and IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. RNA-dependent protein kinase PKR is required for activation of NF-kappa B by IFN-gamma in a STAT1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction by dsRNA-Dependent Protein Kinase R (PKR) in EPC Cells via Caspase 8 and 9 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PKR Stimulates NF-κB Irrespective of Its Kinase Function by Interacting with the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effects of the PKR inhibitor C16 suppressing tumor proliferation and angiogenesis in hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
